Product packaging for Zinc iron oxide(Cat. No.:CAS No. 12063-19-3)

Zinc iron oxide

Cat. No.: B080549
CAS No.: 12063-19-3
M. Wt: 243.1 g/mol
InChI Key: NNGHIEIYUJKFQS-UHFFFAOYSA-L
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Description

Contextualization of Spinel Ferrite (B1171679) Research within Materials Science

Spinel ferrites are a class of ceramic materials derived from iron oxides that have garnered significant attention in materials science due to their unique combination of magnetic and electrical properties. ethw.org These materials are defined by their characteristic spinel crystal structure, with a general chemical formula of AB₂O₄. nih.govresearchgate.netresearchgate.net In this structure, 'A' and 'B' represent various metal cations located at specific tetrahedral and octahedral sites within a cubic array of oxygen ions. nih.govsumdu.edu.ua

The versatility of spinel ferrites stems from the ability to substitute a wide range of divalent metal ions (such as zinc, manganese, nickel, cobalt, and magnesium) into the 'A' site, which significantly influences the material's physicochemical properties. nih.govresearchgate.net Ferrites are generally hard, brittle, and poor electrical conductors, which makes them ideal for high-frequency applications where suppressing eddy currents is crucial. wikipedia.org Their properties, including high saturation magnetization, low coercivity, and high electrical resistivity, have made them indispensable in numerous electronic and technological applications. frontiersin.org The field encompasses a broad range of applications, from traditional uses in transformers and inductors to advanced applications in data storage, biomedical devices, and environmental remediation. nih.govfrontiersin.orgworldsresearchassociation.com

Historical Trajectory and Evolution of Zinc Iron Oxide Research

The history of the components of this compound predates the compound's specific investigation. Zinc oxide (ZnO) has been in use for centuries, with records of its application in medicinal ointments and pigments dating back to ancient Roman and Egyptian civilizations. roygostarjam.comcitracakralogam.com The synthesis of zinc oxide was documented in India in the 16th century and later in Europe. roygostarjam.com The scientific study of its properties, particularly as a semiconductor, began in the early 20th century and intensified with the discovery of its piezoelectric properties in 1960. roygostarjam.com

The study of ferrites began with the discovery of magnetite (Fe₃O₄), a naturally occurring magnetic iron oxide, centuries ago. fair-rite.com However, the systematic development of synthetic ferrites for commercial use is a more recent achievement. In the 1930s, Japanese researchers Yogoro Kato and Takeshi Takei synthesized the first ferrite compounds, leading to the establishment of TDK Corporation in 1935 for their manufacture. wikipedia.orgethw.orgtdk.com A major breakthrough occurred in 1945 when J. L. Snoek at Philips Research Laboratories developed soft ferrites for commercial applications, initially for inductors and antennas. fair-rite.com

The convergence of these two research paths led to the investigation of zinc ferrite (ZnFe₂O₄). Early research focused on its use as a pigment due to its heat stability and color. wikipedia.org Over time, the focus has shifted dramatically towards its advanced functional properties, particularly at the nanoscale, where it exhibits unique magnetic and catalytic behaviors not seen in its bulk form.

Significance of this compound in Advanced Functional Materials

This compound (ZnFe₂O₄) is a significant material in the realm of advanced functional materials due to its distinct and tunable properties. It is recognized as an excellent soft magnetic material and a highly effective catalyst. wikipedia.org Its significance spans several high-technology fields:

Magnetic Applications: While paramagnetic in its bulk form, nanocrystalline zinc ferrite can exhibit ferrimagnetism, making it suitable for applications in data storage and magnetic recording heads. wikipedia.org

Catalysis: It serves as a catalyst for various chemical reactions, including the oxidation and dehydrogenation of butene. wikipedia.org Its high photocatalytic activity under visible light makes it a promising material for environmental remediation, such as degrading organic pollutants in wastewater. nih.govbohrium.com

Biomedical Applications: Zinc ferrite nanoparticles are considered non-toxic and biocompatible, making them ideal for biomedical uses. researchgate.netnih.gov They are extensively researched for magnetic hyperthermia in cancer therapy, as contrast agents in magnetic resonance imaging (MRI), and in drug delivery systems. researchgate.netrsc.orgrsc.org

Sensors and Electronics: Its properties make it valuable for gas sensors and in the fabrication of various electronic components. mdpi.com

Energy Storage: Recent studies have explored its use in energy storage devices, such as electrodes for hybrid capacitors, demonstrating high capacitance and long cycle life. wikipedia.org

The combination of its magnetic, catalytic, and biocompatible properties in a single material makes this compound a versatile platform for developing advanced technologies.

Current Research Landscape and Emerging Trends in this compound Studies

The current research on this compound is highly dynamic, with a strong emphasis on nanomaterials. The ability to synthesize zinc ferrite nanoparticles with controlled size and morphology has opened up new avenues for research and application. mdpi.com

Key Emerging Trends:

Biomedical Applications: A significant portion of current research is focused on the biomedical field. researchgate.netnih.govmdpi.com Studies are exploring the use of zinc ferrite nanoparticles for targeted cancer therapy through magnetic hyperthermia, where the nanoparticles generate localized heat to destroy cancer cells. rsc.orgrsc.org Their use as contrast agents for enhanced MRI and as carriers for targeted drug delivery are also major areas of investigation. researchgate.netrsc.org

Environmental Remediation: There is growing interest in using zinc ferrite nanoparticles as photocatalysts to degrade organic pollutants and remove heavy metals from water. nih.govnih.gov Green synthesis methods, using plant extracts or microorganisms, are being developed to create more environmentally friendly and cost-effective catalysts. researchgate.net

Energy Storage and Conversion: Researchers are investigating zinc ferrite for applications in energy storage, such as supercapacitors and batteries. mdpi.com Doping zinc ferrite with other elements is a key strategy to enhance its electrochemical performance.

Advanced Synthesis and Modification: A major trend is the development of novel synthesis techniques to produce nanoparticles with specific properties. techinstro.com Methods like hydrothermal synthesis, sol-gel, and co-precipitation are being refined. worldsresearchassociation.com Furthermore, doping zinc ferrite with various ions (e.g., gadolinium, bismuth, copper) and creating composites (e.g., with carbon nanotubes) are common strategies to tailor its magnetic, electrical, and catalytic properties for specific applications. wikipedia.orgnih.gov

Scope and Objectives of Contemporary this compound Investigations

The overarching goal of current research on this compound is to harness and enhance its unique properties for technological advancement. The primary objectives can be summarized as follows:

Enhancing Material Properties: A key objective is to modify the intrinsic properties of this compound. This includes increasing its saturation magnetization, tuning its photocatalytic activity to be more efficient under visible light, and optimizing its thermal response for hyperthermia applications. nih.govacs.org This is often pursued through strategies like doping with other metal ions and controlling the nanoparticle size and shape. nih.govrsc.orgacs.org

Improving Synthesis Methods: Researchers aim to develop synthesis techniques that are simple, cost-effective, and allow for precise control over the material's properties, such as particle size, crystallinity, and purity. mdpi.comtechinstro.com There is a particular focus on "green" synthesis routes to minimize environmental impact. researchgate.net

Exploring Novel Applications: Scientists are continuously working to identify and develop new applications for this compound. This includes its use in spintronics, advanced sensors, and next-generation energy storage systems. aip.org In the biomedical field, the objective is to develop more effective and targeted therapies with fewer side effects. mdpi.comtechinstro.com

Understanding Fundamental Mechanisms: A significant part of the research is dedicated to understanding the fundamental mechanisms behind the material's properties. This includes investigating how doping affects the crystal structure and magnetic behavior, and elucidating the pathways of photocatalytic degradation of pollutants. acs.orgmdpi.com

Data Tables

Physical and Magnetic Properties of this compound

PropertyValueReference
Chemical Formula ZnFe₂O₄ nih.gov
Appearance Tan-colored solid wikipedia.org
Crystal Structure Spinel (cubic) nih.govsumdu.edu.ua
Molar Mass 241.05 g/mol N/A
Density 5.33 g/cm³N/A
Magnetic Behavior (Bulk) Paramagnetic wikipedia.org
Magnetic Behavior (Nano) Ferrimagnetic wikipedia.org
Curie Temperature ~375 °C nih.gov

Common Synthesis Methods for Zinc Ferrite Nanoparticles

Synthesis MethodDescriptionAdvantagesDisadvantagesReference
Co-precipitation Involves precipitating zinc and iron salts from a solution using a base.Simple, low cost, high yield.Broad particle size distribution, potential for agglomeration. rsc.org
Hydrothermal Synthesis in a sealed, heated aqueous solution under high pressure.Good control over particle size and morphology, high crystallinity.Requires specialized high-pressure equipment. nih.gov
Sol-Gel Involves the formation of a sol (colloidal suspension) that gels into a solid network.High purity and homogeneity, good control over microstructure.Often requires organic solvents and long processing times. worldsresearchassociation.com
Green Synthesis Uses biological entities like plant extracts or microorganisms as reducing and capping agents.Eco-friendly, cost-effective, simple.Can have lower yield and variability in particle characteristics. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2H2O4Zn B080549 Zinc iron oxide CAS No. 12063-19-3

Properties

IUPAC Name

hydroxy(oxo)iron;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Fe.2H2O.2O.Zn/h;;2*1H2;;;/q2*+1;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGHIEIYUJKFQS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Fe]=O.O[Fe]=O.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2H2O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12063-19-3
Record name Iron zinc oxide (Fe2ZnO4)
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Record name Iron zinc oxide (Fe2ZnO4)
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Record name Diiron zinc tetraoxide
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Synthetic Methodologies and Advanced Fabrication Techniques for Zinc Iron Oxide Systems

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of zinc iron oxide nanomaterials due to their ability to yield particles with high purity, uniform size distribution, and controlled morphology at relatively low temperatures.

Co-precipitation Synthesis of this compound Nanostructures

Co-precipitation is a straightforward and effective method for synthesizing this compound nanoparticles. researchgate.netchemijournal.com This technique involves the simultaneous precipitation of zinc and iron hydroxides from a solution containing their respective salts, followed by thermal treatment to form the oxide. The properties of the resulting nanoparticles are highly dependent on parameters such as the pH of the solution, reaction temperature, and the type of precursors used. banglajol.info

For instance, zinc ferrite (B1171679) (ZnFe₂O₄) nanocomposites have been successfully synthesized using iron (III) nitrate 9-hydrate and zinc nitrate hexahydrate as precursors in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB). researchgate.net The process involves dissolving the metal nitrates in deionized water, followed by the addition of a precipitating agent such as sodium hydroxide to induce the formation of metal hydroxides. banglajol.info The resulting precipitate is then washed to remove impurities and calcined at elevated temperatures to yield the final this compound nanostructures. chemijournal.combanglajol.info The morphology and particle size of the synthesized materials can be influenced by the calcination temperature. researchgate.net

Table 1: Influence of Synthesis Parameters on this compound Nanoparticles via Co-precipitation

Parameter Effect on Nanoparticle Properties
pH Influences the rate of precipitation and the chemical composition of the final product.
Temperature Affects the crystallinity and particle size; higher temperatures generally lead to larger crystallites.
Precursors The choice of zinc and iron salts (e.g., nitrates, chlorides, acetates) can impact the purity and characteristics of the nanoparticles. researchgate.net
Surfactants Agents like CTAB, PVP, and EG can control particle growth and prevent agglomeration, leading to smaller and more uniform nanoparticles. researchgate.net

| Washing Process | Thorough washing is crucial to remove residual ions and byproducts, ensuring the purity of the final this compound phase. banglajol.info |

Hydrothermal and Solvothermal Preparation of this compound

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline this compound nanoparticles with well-defined morphologies. These processes are carried out in a sealed vessel, such as an autoclave, where the reaction occurs under elevated temperature and pressure. nih.govresearchgate.net The primary difference between the two is the solvent used; hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous solvents.

In a typical hydrothermal synthesis, zinc and iron precursors are dissolved in water, and a mineralizer is often added to control the pH and facilitate the crystallization process. nih.gov The mixture is then heated in an autoclave, where the increased pressure and temperature accelerate the reaction kinetics, leading to the formation of crystalline this compound. nih.govnih.gov Parameters such as reaction time, temperature, and the presence of capping agents can be tuned to control the size and shape of the resulting nanostructures, yielding morphologies like hollow spheres. nih.govacs.org For example, ZnO hollow spheres with porous shells have been fabricated by the hydrothermal treatment of glucose and zinc chloride mixtures. acs.org

Solvothermal synthesis offers additional control over the product's characteristics by varying the solvent, which can influence the solubility of precursors and the surface chemistry of the nanoparticles. researchgate.net

Sol-Gel Methodologies for this compound Ceramic and Thin Film Production

The sol-gel method is a widely used chemical solution deposition technique for fabricating high-purity and homogeneous this compound ceramics and thin films. researchgate.netiut.ac.ir This process involves the hydrolysis and condensation of metal alkoxide or salt precursors in a solvent to form a "sol" – a colloidal suspension of solid particles in a liquid. researchgate.net This sol is then converted into a "gel," a three-dimensional solid network enclosing the liquid phase. Subsequent drying and heat treatment of the gel produce the desired oxide material. nih.gov

For the production of this compound thin films, zinc acetate dihydrate and an iron precursor are commonly used. researchgate.netnih.gov These are dissolved in a suitable solvent like ethanol, and a stabilizing agent such as diethanolamine is often added to control the hydrolysis and condensation rates. nih.govmdpi.com The resulting sol can be deposited onto a substrate using techniques like spin-coating or dip-coating. researchgate.netnih.gov The coated substrate is then subjected to a heat treatment process, including drying and annealing, to remove organic residues and promote the crystallization of the this compound film. researchgate.net The annealing temperature plays a crucial role in determining the microstructure and optical properties of the film. researchgate.net

Table 2: Key Parameters in Sol-Gel Synthesis of this compound Thin Films

Parameter Influence on Film Properties
Precursor Concentration Affects the viscosity of the sol and the thickness of the resulting film. purdue.edu
Sol Aging Time The duration of sol aging can influence the particle size distribution within the sol and the final film morphology and photocatalytic activity. nih.govmdpi.com
Annealing Temperature Determines the crystallinity, grain size, and preferred orientation of the film. Higher temperatures can lead to hexagonal particle shapes. researchgate.net

| Coating Technique | Methods like spin-coating and dip-coating affect the uniformity and thickness of the film. researchgate.netnih.gov |

Microemulsion and Polyol Routes for Controlled this compound Nanoparticle Synthesis

Microemulsion and polyol methods are advanced solution-based techniques that offer excellent control over the size, shape, and distribution of this compound nanoparticles.

The microemulsion method utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where one liquid is dispersed as micro-sized droplets in the other, stabilized by a surfactant. researchgate.netynu.edu.cn For synthesizing this compound nanoparticles, a water-in-oil (reverse micelle) microemulsion is typically employed. ijsr.net Aqueous solutions of the zinc and iron precursors are encapsulated within the reverse micelles, which act as nanoreactors. researchgate.net Mixing two microemulsions, one containing the metal salts and the other a precipitating agent, leads to the formation of the desired hydroxide precipitate within the confined space of the micelles. ijsr.net Subsequent calcination of this precursor yields this compound nanoparticles with a narrow size distribution. researchgate.net The particle size can be controlled by adjusting the water-to-surfactant molar ratio. ynu.edu.cn

The polyol route is a versatile method for producing fine, unagglomerated metal and metal oxide nanoparticles. researchgate.net In this process, a high-boiling-point polyol, such as diethylene glycol or ethylene glycol, acts as both the solvent and a reducing or coordinating agent. researchgate.net The metal precursors are dissolved in the polyol and heated to a specific temperature. The polyol facilitates the hydrolysis of the precursors and controls the nucleation and growth of the nanoparticles, preventing their agglomeration. researchgate.net This method is known for producing crystalline nanoparticles with a controlled morphology. researchgate.net

Solid-State and Thermally Driven Synthesis Pathways

Solid-state reactions represent a conventional and scalable approach for the synthesis of this compound, particularly for producing bulk powder materials.

Conventional Solid-State Reaction Techniques for this compound

The conventional solid-state reaction method, also known as the ceramic method, involves the direct reaction of solid precursors at high temperatures. ias.ac.in This technique typically uses zinc oxide (ZnO) and iron(III) oxide (Fe₂O₃) powders as the starting materials. acs.org The powders are intimately mixed in the desired stoichiometric ratio, often through ball milling, to ensure homogeneity. ias.ac.in

The mixture is then subjected to a high-temperature calcination process, often in a furnace. acs.org The elevated temperatures provide the necessary energy to overcome the activation barrier for the diffusion of ions between the solid particles, leading to the formation of the this compound compound. ias.ac.in The reaction temperature and duration are critical parameters that influence the phase purity, crystallinity, and particle size of the final product. acs.org While this method is straightforward and suitable for large-scale production, it often requires high temperatures and can result in products with a broad particle size distribution and a lower surface area compared to solution-based methods. ias.ac.in

Combustion Synthesis and Self-Propagating High-Temperature Synthesis of this compound

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a highly efficient method for producing this compound powders. wikipedia.orgslideshare.net This process leverages a self-sustaining exothermic reaction that, once initiated, propagates through the precursor mixture without needing a continuous external heat source. youtube.comtaylorandfrancis.com The technique is lauded for its simplicity, speed, and energy efficiency. slideshare.nettaylorandfrancis.com

The process typically involves an aqueous solution containing metal nitrates, such as zinc nitrate and iron nitrate, which act as oxidizers. An organic fuel, like glycine, citric acid, or urea, is added to the solution. mdpi.com Upon heating, the mixture dehydrates and ignites, leading to a rapid, high-temperature reaction that produces voluminous, fine-particled this compound. The choice of fuel and the fuel-to-oxidizer ratio are critical parameters that influence the combustion temperature, reaction rate, and the resulting powder's characteristics, including crystallite size and surface area. For instance, using glycine as a fuel with zinc nitrate can yield porous agglomerates of crystalline zinc oxide particles after calcination. mdpi.com

Self-propagating high-temperature synthesis (SHS) is a specific mode of combustion synthesis where the reaction front moves as a wave through the solid reactants. wikipedia.orgyoutube.com This method is particularly suitable for producing refractory materials. wikipedia.orgdtic.mil The high temperatures generated during the process can help vaporize volatile impurities, resulting in a product of high purity. youtube.com

Table 1: Parameters in Combustion Synthesis of Zinc Oxide Nanoparticles

Parameter Description Influence on Product
Precursors Oxidizers (e.g., Zinc Nitrate) and Fuels (e.g., Glycine, Citric Acid) Determines the reactants for the exothermic reaction. mdpi.com
Fuel-to-Oxidizer Ratio Molar ratio between the fuel and the oxidizing agent. Affects combustion temperature, reaction rate, and powder morphology. mdpi.com
Ignition Temperature The temperature at which the exothermic reaction initiates. Triggers the self-sustaining combustion process. youtube.com
Calcination Temperature Post-synthesis heat treatment temperature. Removes residual carbon and promotes crystallization, affecting final particle size. mdpi.com

Mechanochemical Activation in this compound Powder Synthesis

Mechanochemical activation is a solid-state synthesis technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at room temperature. researchgate.netucm.es This solvent-free method is considered an eco-friendly or "green" synthesis route. nih.gov

In the synthesis of this compound, a stoichiometric mixture of precursor powders, such as zinc oxide (ZnO) and hematite (α-Fe₂O₃), is subjected to intense grinding in a planetary ball mill. researchgate.netucm.es The mechanical forces generate localized high pressures and temperatures at the point of impact, leading to the formation of amorphous intermediates and eventually the crystallization of nano-sized zinc ferrite (ZnFe₂O₄). researchgate.net

The duration of milling is a crucial parameter. Initial grinding for a few hours can lead to the formation of an amorphous mixture of the reactants. researchgate.net Prolonged milling enhances the crystallization of the desired this compound phase, which typically consists of nanocrystalline particles with a high specific surface area. researchgate.net Research has shown that single-phase ZnFe₂O₄ can be obtained after extended milling times, for instance, 150 hours. ucm.es The resulting nanoparticles often exhibit a high degree of cation inversion, which significantly influences their magnetic properties. ucm.es

Table 2: Mechanochemical Synthesis of this compound

Parameter Value/Condition Outcome Reference
Precursors ZnO and α-Fe₂O₃ (1:1 molar ratio) Starting materials for the reaction. ucm.es
Milling Equipment Planetary Ball Mill Provides high-energy impacts for mechanochemical activation. researchgate.netucm.es
Ball-to-Powder Ratio 10:1 Ensures efficient energy transfer during milling. ucm.es
Milling Duration 2-3 hours Formation of amorphous compounds and initial crystallization of ZnFe₂O₄. researchgate.net
Milling Duration 150 hours Formation of single-phase ZnFe₂O₄. ucm.es
Resulting Particle Size 10-20 nm Nanocrystalline powder. researchgate.net

Vapor-Phase and Advanced Deposition Strategies

Chemical Vapor Deposition (CVD) of this compound Films

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films. In this process, volatile precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form the desired film. For zinc oxide films, precursors like diethylzinc (DEZ) can be used. researchgate.net

A single-source CVD (SSCVD) approach has been developed using a novel precursor, hexakis[μ-(diethylcarbamato-O:O')]-μ4-oxotetrazinc, to grow polycrystalline ZnO films. acs.org These films exhibit a dense columnar structure with a preferred c-axis orientation. acs.org A significant advantage of this method is the production of films with minimal strain and stress, unlike techniques such as RF sputtering. acs.org The properties of CVD-grown films, including their structural, optical, and morphological characteristics, can be controlled by varying parameters like substrate temperature, oxygen flow, and chamber pressure. proquest.com

Pulsed Laser Deposition (PLD) for Epitaxial this compound Growth

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique known for its ability to grow high-quality, epitaxial thin films. nih.gov In PLD, a high-power laser is used to ablate a target material inside a vacuum chamber. The ablated material forms a plasma plume that expands and deposits onto a heated substrate, forming a thin film.

This method has been successfully used to synthesize epitaxial zinc oxide thin films. nih.gov The stoichiometry of the target material is often well-preserved in the deposited film. dcu.ie Deposition parameters such as substrate temperature, background gas pressure, and laser fluence are critical in determining the film's crystal quality, orientation, and surface morphology. For instance, studies on ZnO have shown that the deposition temperature influences the photoluminescence properties of the films. nih.gov

Atomic Layer Deposition (ALD) for Conformal this compound Coatings

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. stanford.edu It allows for the deposition of highly conformal and uniform films with precise thickness control at the atomic level. stanford.eduarxiv.org

For depositing zinc oxide, common precursors are diethylzinc (DEZ) and water, which are pulsed alternately into the reaction chamber. stanford.edunih.gov Each pulse is followed by a purge with an inert gas to remove unreacted precursors and byproducts. This cycle-based process results in layer-by-layer growth. The deposition temperature is a critical parameter and is typically kept within a specific "ALD window" (e.g., 130-170°C for ZnO) to maintain the self-limiting growth mechanism. stanford.edu ALD is particularly advantageous for coating complex, three-dimensional structures due to its excellent conformality. arxiv.org The number of ALD cycles directly controls the film thickness, which in turn affects properties like corrosion resistance. nih.gov

Table 3: Comparison of Vapor-Phase Deposition Techniques for Zinc Oxide

Technique Precursors/Target Key Advantages Typical Film Characteristics
CVD Volatile compounds (e.g., Diethylzinc) High-quality films, scalable. proquest.com Polycrystalline, dense columnar structure. acs.orgproquest.com
PLD Solid target (e.g., ZnO ceramic) Epitaxial growth, stoichiometric transfer. nih.govdcu.ie High-quality epitaxial films with preferred orientation. nih.gov
ALD Volatile compounds (e.g., Diethylzinc, H₂O) Precise thickness control, high conformality. stanford.edunih.gov Highly uniform and conformal coatings. arxiv.org

Control over Morphology, Size, and Microstructure in this compound Synthesis

The functional properties of this compound are intrinsically linked to its morphology, particle size, and microstructure. Therefore, controlling these characteristics during synthesis is of paramount importance. Various synthetic strategies offer different levels of control.

Wet chemical methods like co-precipitation and hydrothermal synthesis are widely used to produce high-quality iron oxide-based nanoparticles. nih.gov In these methods, parameters such as reaction temperature, pH, precursor concentration, and the presence of surfactants or capping agents play a crucial role in directing the nucleation and growth of the particles. nih.govnih.gov For example, adjusting the ratio of reactants or the reaction temperature in a hydrothermal process can lead to the formation of different morphologies. nih.gov

Organometallic synthesis routes provide another avenue for precise control. By carefully selecting the organometallic precursors, ligands, solvents, and reaction conditions (temperature, time), it is possible to produce zinc oxide nanoparticles with controlled shapes and sizes, ranging from isotropic nanoparticles to nanorods. unirioja.esresearchgate.net

In combustion synthesis, the type of fuel and the fuel-to-oxidant ratio are key levers for controlling the resulting particle size and morphology. nih.gov Similarly, in mechanochemical synthesis, the milling time and intensity directly influence the final crystallite size and phase purity of the this compound powder. researchgate.net These methods highlight the diverse approaches available to tailor the physical and chemical properties of this compound for specific applications.

Engineering of Nanoparticle, Nanorod, Nanosheet, and Thin Film Architectures

The fabrication of this compound (ZnFe₂O₄) systems with controlled morphologies, such as nanoparticles, nanorods, nanosheets, and thin films, is crucial for tailoring their physicochemical properties for specific applications. Various synthetic methodologies are employed to achieve these distinct architectures.

Nanoparticles: Co-precipitation is a widely used, simple, and cost-effective method for synthesizing this compound nanoparticles. researchgate.net This technique involves the simultaneous precipitation of zinc and iron hydroxides from a solution containing their respective salts, followed by thermal treatment to form the spinel this compound phase. researchgate.net The process offers significant control over particle size and crystallinity by adjusting parameters like pH, temperature, and precursor concentration. banglajol.info For instance, zinc ferrite nanocomposites have been successfully synthesized via a simple co-precipitation method using iron (III) nitrate and zinc nitrate as precursors in the presence of a surfactant. researchgate.net

Nanorods: Hydrothermal and solvothermal methods are effective for the synthesis of one-dimensional (1D) nanostructures like nanorods. rsc.orgbiointerfaceresearch.com These methods involve crystallization of materials from high-temperature aqueous or non-aqueous solutions under high vapor pressure. The anisotropic growth required for nanorod formation can be directed by controlling reaction parameters or using capping agents that selectively adsorb onto specific crystal facets, promoting growth along a particular axis. rsc.org For example, ZnO nanorods have been synthesized on substrates through a two-stage process involving the formation of a seed layer followed by a growth stage in a solution containing zinc nitrate and hexamethylenetetramine. biointerfaceresearch.com

Nanosheets: Two-dimensional (2D) nanosheet architectures, with their high surface-to-volume ratio, are often synthesized using solvothermal or chemical solution routes. sci-hub.box These methods can produce quasi-vertical and homogeneously dispersed nanosheets on a substrate. sci-hub.box The formation of sheet-like nanostructures is influenced by a combination of factors including solvent type, pH, reactant concentration, and reaction temperature and duration. sci-hub.box

Thin Films: Sol-gel and spray pyrolysis are prominent techniques for the fabrication of this compound thin films. researchgate.netaip.orgresearchgate.netresearchgate.net The sol-gel method involves the creation of a sol (a colloidal suspension of solid particles in a liquid) which is then deposited onto a substrate, typically by spin-coating or dip-coating, followed by a heat treatment to form the final oxide film. researchgate.netupm.edu.my This method allows for fine control over the film's chemical composition and microstructure. researchgate.net Spray pyrolysis involves spraying a solution containing the precursor salts onto a heated substrate, where the droplets undergo evaporation and decomposition to form a thin film. researchgate.net

The choice of synthesis method directly impacts the resulting architecture of the this compound system, thereby influencing its material properties and potential applications.

Influence of Reaction Parameters on Particle Size Distribution and Aggregation

The particle size distribution and extent of aggregation in this compound systems are critically influenced by several reaction parameters during synthesis. Precise control over these parameters is essential for achieving desired material properties and performance. Key factors include pH, temperature, reaction time, and precursor concentration.

pH of the Reaction Mixture: The pH of the synthesis solution plays a pivotal role in determining the particle size and morphology of the resulting nanoparticles. scispace.comresearchgate.net The pH affects the hydrolysis and condensation rates of the metal precursors, which in turn influences nucleation and growth kinetics. For instance, in the co-precipitation synthesis of iron oxide nanoparticles, variations in pH can significantly alter the mean particle size, with sizes ranging from 2 nm to 15 nm having been reported. nih.gov Generally, different morphologies and particle sizes can be obtained at different pH values; for example, spherical nanoparticles might form at a lower pH, while nanorods may be favored at a more neutral or slightly basic pH. scispace.com

Temperature: Synthesis and calcination temperatures are crucial parameters that directly impact particle size and crystallinity. scispace.com In co-precipitation methods, the reaction temperature can influence the rate of nucleation and crystal growth. scielo.br Higher calcination temperatures generally lead to an increase in particle size due to the promotion of crystal growth and agglomeration. scielo.br For example, in the synthesis of ZnO nanoparticles, a higher calcination temperature resulted in a larger particle size. scielo.br

Reaction Time: The duration of the synthesis reaction affects the growth of the nanoparticles. biointerfaceresearch.com Longer reaction times can lead to an increase in particle size as the crystals have more time to grow. biointerfaceresearch.com In the hydrothermal synthesis of ZnO nanostructures, increasing the reaction time has been shown to increase the crystallite size. biointerfaceresearch.com

Precursor Concentration: The concentration of the metal salt precursors in the reaction solution can also influence the final particle size. Higher precursor concentrations can lead to a higher nucleation rate, which may result in the formation of smaller particles. Conversely, under certain conditions, higher concentrations can also lead to increased aggregation. biointerfaceresearch.com

The interplay of these parameters is complex, and their optimization is key to controlling the particle size distribution and minimizing undesirable aggregation in the synthesis of this compound nanomaterials.

Strategies for Enhancing Crystallinity and Phase Purity of this compound

Achieving high crystallinity and phase purity is paramount for optimizing the functional properties of this compound. Several strategies are employed during and after synthesis to enhance these characteristics.

Post-Synthesis Annealing: Thermal treatment, or annealing, is a widely used and effective method to improve the crystallinity of as-synthesized this compound. nih.gov The annealing process provides the necessary thermal energy for atomic rearrangement, leading to the growth of crystallites and the reduction of structural defects. nih.gov Increasing the annealing temperature generally results in enhanced crystallinity. nih.gov For example, in ZnFe₂O₄ nanoparticles prepared by co-precipitation, increasing the annealing temperature from 300 °C to 700 °C led to a significant increase in both crystallinity and average crystallite size, with the size increasing from 5.55 nm to 32.9 nm. nih.gov However, excessively high annealing temperatures can lead to significant grain growth and potential changes in stoichiometry. chalcogen.ro

Control of Synthesis Parameters: The crystallinity and phase purity can also be significantly influenced by the synthesis conditions themselves. In co-precipitation, for instance, careful control of pH can promote the formation of a high-purity spinel phase. ju.edu.jo Similarly, in sol-gel synthesis, the choice of precursors and solvents, as well as the drying and heating conditions, can affect the final crystalline structure. researchgate.net

Use of Surfactants and Capping Agents: The addition of surfactants or capping agents during synthesis can help control particle growth and prevent agglomeration, which can indirectly contribute to better crystallinity. These molecules can adsorb onto the surface of the growing nanocrystals, influencing their growth kinetics and stabilizing the desired phase. For example, cetyltrimethylammonium bromide (CTAB) has been used as a surfactant in the co-precipitation synthesis of zinc ferrite nanocomposites. researchgate.net

Washing and Purification: Thorough washing of the synthesized product is a crucial step to remove unreacted precursors, by-products, and impurities that can hinder the formation of a pure crystalline phase. banglajol.info Inadequate washing can lead to the presence of unwanted secondary phases. For example, in the co-precipitation synthesis of ZnO nanoparticles, insufficient washing resulted in the presence of a nitrate salt impurity, which could be removed by either increasing the annealing temperature or by more thorough washing at a lower annealing temperature. banglajol.info

Advanced Characterization of Zinc Iron Oxide Material Systems

Structural and Crystallographic Investigations

The comprehensive characterization of zinc iron oxide material systems relies heavily on a suite of advanced analytical techniques to probe their structural and crystallographic properties. These methods provide critical insights into the phase composition, crystal structure, lattice parameters, and atomic arrangements, which are fundamental to understanding and tailoring the material's performance in various applications.

X-ray Diffraction (XRD) Analysis for Phase Identification and Lattice Parameter Determination

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for the characterization of crystalline materials like this compound. It provides detailed information about the atomic structure, phase composition, and crystallite size. When X-rays impinge on a crystalline sample, they are diffracted by the crystallographic planes, producing a unique diffraction pattern that serves as a fingerprint for the material.

In the analysis of this compound (ZnFe₂O₄), XRD is primarily used to confirm the formation of the desired spinel ferrite (B1171679) structure. The diffraction peaks observed in an XRD pattern can be indexed to specific crystallographic planes. For instance, typical diffraction peaks for the spinel ZnFe₂O₄ structure are observed at 2θ angles corresponding to planes such as (220), (311), (400), (422), (511), and (440). mdpi.com The presence and intensity of these peaks confirm the crystalline nature and phase purity of the material. By comparing the obtained pattern with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the phase can be unambiguously identified. For example, the pattern for ZnFe₂O₄ nanoparticles is consistent with JCPDS card # 79-1150. mdpi.com

Beyond phase identification, XRD data allows for the precise determination of lattice parameters. For a cubic spinel structure like this compound, the lattice parameter 'a' can be calculated from the positions of the diffraction peaks using Bragg's Law and the geometric relationships for a cubic crystal system. The Williamson-Hall method can also be employed to analyze the broadening of XRD peaks, which helps in distinguishing between the contributions of small crystallite size and lattice strain. chalcogen.ro Variations in lattice parameters can indicate the incorporation of dopants, the presence of defects, or strain within the crystal lattice. chalcogen.ro In some synthesis routes, other phases like zinc oxide (ZnO) with a hexagonal wurtzite structure may coexist, and XRD can identify these secondary phases. mdpi.comacs.org

Table 1: Representative XRD Data for this compound

2θ Angle (°)Miller Indices (hkl)
29.9(220)
35.3(311)
42.9(400)
53.2(422)
56.7(511)
62.2(440)
Data sourced from studies on spinel ZnFe₂O₄ nanoparticles. mdpi.com

Rietveld Refinement for Quantitative Phase Analysis and Cation Distribution in this compound

While standard XRD analysis is excellent for phase identification, the Rietveld refinement method offers a more powerful, full-pattern fitting approach for extracting detailed quantitative information. researchgate.netresearchgate.net This computational technique involves fitting a calculated theoretical diffraction pattern to the entire measured experimental pattern. The theoretical pattern is generated based on a crystal structure model that includes parameters such as lattice parameters, atomic positions, site occupancy, and peak profile functions. crystalimpact.com

For this compound systems, Rietveld refinement is crucial for:

Quantitative Phase Analysis: In multiphase samples, where this compound might coexist with precursors like ZnO or Fe₂O₃, Rietveld refinement can accurately determine the weight fraction of each crystalline phase. semanticscholar.org This is achieved by refining the scale factors of all identified phases. crystalimpact.com

Precise Lattice Parameter Determination: The method provides highly accurate lattice parameters by minimizing the difference between the observed and calculated patterns across the entire 2θ range.

Crystallite Size and Microstrain: By modeling the peak broadening, Rietveld analysis can separate the effects of crystallite size and microstrain within the lattice, providing a more detailed microstructural picture than simpler methods.

Cation Distribution: A key application for spinel ferrites like ZnFe₂O₄ is the determination of cation distribution. The spinel structure has two types of crystallographic sites for cations: tetrahedral (A-sites) and octahedral (B-sites). The distribution of Zn²⁺ and Fe³⁺ ions between these sites significantly influences the material's magnetic and electronic properties. Since X-ray scattering factors are dependent on the electron density of an atom, the intensity of the diffraction peaks is sensitive to which cations occupy which sites. By refining the site occupancy factors for Zn²⁺ and Fe³⁺ at the A and B sites, the degree of inversion (the fraction of Zn²⁺ ions on B-sites) can be quantified.

The quality of the Rietveld refinement is typically assessed by goodness-of-fit indicators, ensuring the reliability of the extracted structural parameters. semanticscholar.org

Electron Diffraction (SAED, EBSD) for Crystallographic Orientation and Local Structure

Electron diffraction techniques, performed within an electron microscope, provide crystallographic information from micrometer- to nanometer-sized regions of the material, complementing the bulk-average information from XRD.

Selected Area Electron Diffraction (SAED) is a technique used in Transmission Electron Microscopy (TEM). By passing a parallel electron beam through a thin region of the sample, a diffraction pattern is formed in the back focal plane of the objective lens. For a single crystal region, this pattern consists of a regular array of sharp spots, which represents a cross-section of the reciprocal lattice. The geometry and spacing of these spots can be used to determine the crystal structure, lattice parameters, and crystallographic orientation of individual nanoparticles or grains. For polycrystalline materials like aggregates of this compound nanoparticles, SAED patterns consist of a set of concentric rings. The radii of these rings correspond to the d-spacings of the crystallographic planes, allowing for phase identification similar to powder XRD but from a much smaller area.

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used to examine the crystallographic orientation of materials. dierk-raabe.comrjleegroup.com A stationary electron beam is focused on a highly tilted sample, and the diffracted electrons form a pattern of Kikuchi bands on a fluorescent screen. mst.or.jp This pattern is unique to the crystal structure and its orientation relative to the beam. By automatically indexing these patterns as the beam is scanned across the sample surface, EBSD can generate maps of crystallographic orientation. nih.govresearchgate.net For this compound systems, EBSD is valuable for:

Mapping grain orientation and size in polycrystalline thin films or sintered ceramics.

Identifying and quantifying different crystallographic textures (preferred orientations).

Characterizing grain boundaries and their misorientation angles. rjleegroup.com

Differentiating between crystalline phases on a microscopic scale. rjleegroup.com

Neutron Diffraction Studies of Magnetic and Cationic Ordering in this compound

Neutron diffraction is a powerful technique that provides information complementary to X-ray and electron diffraction, particularly for materials containing magnetic elements or elements with similar X-ray scattering factors. Neutrons are scattered by atomic nuclei and, if the atom has an unpaired electron spin, by the magnetic moment.

This dual sensitivity makes neutron diffraction exceptionally well-suited for studying this compound:

Cation Distribution: Differentiating between Fe and Zn using XRD can be challenging due to their similar number of electrons. However, Fe and Zn have significantly different neutron scattering lengths, making it much easier to distinguish their locations in the crystal lattice. This allows for a more accurate and reliable determination of the cation distribution between the tetrahedral and octahedral sites in the spinel structure compared to XRD.

Magnetic Structure Determination: Since neutrons have a magnetic moment, they interact with the magnetic moments of atoms. This interaction gives rise to additional magnetic scattering peaks in the diffraction pattern below the magnetic ordering temperature. semanticscholar.org The positions and intensities of these magnetic peaks can be used to determine the arrangement of magnetic moments in the crystal. nih.gov For this compound, neutron diffraction can confirm the nature of the antiferromagnetic ordering and determine the orientation and magnitude of the magnetic moments on the Fe³⁺ ions. researchgate.netosti.gov This information is crucial for understanding the material's magnetic behavior.

Morphological and Microstructural Elucidation

Understanding the morphology and microstructure of this compound at the nanoscale is critical, as these features directly influence its physical and chemical properties, including reactivity, magnetic behavior, and catalytic activity.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Morphology and Lattice Imaging

Transmission Electron Microscopy (TEM) is an essential imaging technique for the direct visualization of nanomaterials. In TEM, a high-energy electron beam is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image.

TEM analysis of this compound provides key information on:

Particle Size and Size Distribution: TEM images allow for the direct measurement of the dimensions of individual nanoparticles, enabling the determination of the average particle size and the breadth of the size distribution. mdpi.com For example, studies have shown this compound nanoparticles with average diameters of approximately 100 nm. mdpi.com

Morphology: The shape of the nanoparticles can be clearly observed. This compound nanoparticles have been shown to exhibit various morphologies, including spherical, quasi-spherical, and rod-like shapes, depending on the synthesis method. researchgate.net

Agglomeration State: TEM reveals the degree to which primary nanoparticles have clustered or agglomerated, which is an important factor for application performance.

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced mode of TEM that allows for imaging at the atomic scale. By carefully controlling the imaging conditions, it is possible to resolve the atomic columns within a crystal, producing an image that directly corresponds to the crystal lattice.

For this compound, HRTEM is used to:

Visualize Lattice Fringes: HRTEM images show the ordered arrangement of atoms in the form of lattice fringes. The distance between these fringes (interplanar spacing) can be measured directly from the image and correlated with the d-spacings obtained from XRD or SAED to confirm the crystal structure and phase of a single nanoparticle. mdpi.com

Identify Crystal Defects: The high resolution allows for the identification of structural imperfections such as dislocations, stacking faults, and grain boundaries within individual nanocrystals.

Determine Growth Direction: By analyzing the lattice fringes and the corresponding Fast Fourier Transform (FFT) of the HRTEM image, the crystallographic direction of particle growth can be determined. ias.ac.in For instance, in related oxide systems, growth along the c-axis is often observed. ias.ac.in

Table 2: Nanoscale Properties of this compound from TEM/HRTEM

PropertyTypical Observation
Particle MorphologySpherical, quasi-spherical, nanosheets researchgate.net
Average Particle SizeCan range from a few nanometers to over 100 nm, depending on synthesis. mdpi.commdpi.com
Lattice Spacing (d-spacing)Corresponds to specific crystal planes, e.g., (311) for the spinel structure, confirming crystallinity at the nanoscale.
CrystallinityWell-defined lattice fringes visible in HRTEM images indicate high crystallinity. mdpi.com

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Assembly

Scanning Electron Microscopy (SEM) is a crucial technique for visualizing the surface topography and morphology of this compound (ZnFe₂O₄) materials. It provides direct insight into particle size, shape, and the degree of agglomeration, which are heavily influenced by the synthesis method and subsequent treatments like calcination.

Research findings indicate that the morphology of this compound nanoparticles can vary significantly. For instance, nanoparticles synthesized via a self-propagating low-temperature combustion method exhibit a compact arrangement of homogeneous, roughly spherical nanoparticles that are often aggregated. ias.ac.in Similarly, a co-precipitation method using polyethylene glycol (PEG) as a capping agent also produces spherical but agglomerated particles. ijpp.org.in The degree of agglomeration is often attributed to the high surface energy of the nanoparticles. ijpp.org.in

In contrast, green synthesis routes can yield different morphologies. A bio-mediated method using Phyllanthus acidus as fuel produced irregularly shaped thin flakes of crystallites, with voids and pores resulting from escaping gases during the combustion process. botanyjournals.com The calcination temperature plays a critical role in the final particle size. In one study, zinc ferrite nanoparticles synthesized via a green route using lemon juice showed an increase in particle size as the calcination temperature was raised from 350°C to 1000°C. nih.gov

Table 1: Influence of Synthesis Method on this compound Morphology Observed by SEM

Synthesis Method Observed Morphology Particle Size Range Source
Self-Propagating Combustion Compact, homogeneous, roughly spherical, aggregated nanoparticles ~40 nm ias.ac.in
Green Route (Phyllanthus acidus) Irregularly shaped thin flakes with voids and pores 11-20 nm botanyjournals.com
Co-precipitation (PEG) Agglomerated branches of spherical shaped nanoparticles Not specified ijpp.org.in

Atomic Force Microscopy (AFM) for Surface Roughness and Grain Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to analyze the three-dimensional topography of material surfaces at the nanoscale. nanoscientific.org For this compound, particularly in the form of thin films, AFM is invaluable for quantifying surface roughness and visualizing grain structure, which are critical parameters for applications in electronics and optics. chalcogen.rooxinst.com

Studies on this compound thin films deposited by techniques like pulsed laser deposition show a direct correlation between deposition conditions and surface morphology. researchgate.net The surface roughness, often quantified by the root mean square (RMS) value, can be precisely measured. chalcogen.ro For example, the roughness of amorphous zinc ferrite thin films has been determined to be in the range of 1-2 nm. royalsocietypublishing.org This low roughness is a desirable characteristic for applications requiring smooth surfaces. royalsocietypublishing.org

The analysis of AFM data provides several parameters to describe the surface texture, including average roughness (Ra), RMS roughness (Rq), and maximum peak-to-valley height (Rt). chalcogen.rochalcogen.ro These parameters give a comprehensive understanding of the surface quality. For zinc aluminum oxide thin films, an analogous system, it has been shown that surface roughness tends to increase with annealing temperature and film thickness, which is correlated with an increase in grain size. chalcogen.rochalcogen.ro This highlights the ability of AFM to track subtle changes in surface topography as a function of processing parameters.

Table 2: Surface Roughness Parameters of Oxide Thin Films Measured by AFM

Material System Deposition/Annealing Condition RMS Roughness (Rq) Average Roughness (Ra) Source
Amorphous Zinc Ferrite Thin Film As-deposited ~1-2 nm Not Specified royalsocietypublishing.org
Zinc Aluminum Oxide Thin Film Annealed at 200°C Not Specified 14.52 nm chalcogen.ro
Zinc Aluminum Oxide Thin Film Annealed at 500°C Not Specified 25.07 nm chalcogen.ro
Zinc Aluminum Oxide Thin Film 250 nm thickness 14.58 nm Not Specified chalcogen.ro

Spectroscopic Analysis for Electronic State and Chemical Environment

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.gov For this compound, XPS is essential for confirming the presence of zinc, iron, and oxygen and, crucially, for determining their respective oxidation states. researchgate.net

The analysis of a typical ZnFe₂O₄ sample reveals characteristic peaks for Zn, Fe, and O. researchgate.net High-resolution spectra of the Zn 2p region show two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, which are characteristic of the Zn²⁺ oxidation state. researchgate.netmdpi.com Similarly, the Fe 2p region exhibits peaks for Fe 2p₃/₂ and Fe 2p₁/₂, and their binding energies, along with associated satellite peaks, confirm the presence of iron predominantly in the Fe³⁺ oxidation state. researchgate.netcore.ac.uk

Deconvolution of the Zn 2p₃/₂ peak can sometimes reveal multiple components, indicating that Zn²⁺ ions may occupy different crystallographic sites (tetrahedral vs. octahedral) within the spinel structure, a phenomenon known as cationic inversion. core.ac.uk The O 1s spectrum is often complex and can be deconvoluted into multiple peaks, corresponding to lattice oxygen within the metal-oxygen framework and other species like adsorbed oxygen or hydroxyl groups on the surface. core.ac.uk

Table 3: Representative XPS Binding Energies for this compound (ZnFe₂O₄)

Element Region Binding Energy (eV) Inferred Oxidation State Source
Zn 2p₃/₂ 1021.51 - 1021.68 Zn²⁺ researchgate.netmdpi.com
Zn 2p₁/₂ 1044.66 - 1044.88 Zn²⁺ researchgate.netmdpi.com
Fe 2p₃/₂ 710.98 - 711.7 Fe³⁺ researchgate.netmdpi.com
Fe 2p₁/₂ 725.4 - 725.87 Fe³⁺ researchgate.netmdpi.com

Some studies have also detected mixed oxidation states for iron. For instance, in a sample synthesized by high-energy ball milling, XPS results indicated the presence of both Fe²⁺ and Fe³⁺, contributing to its ferrimagnetic nature. aip.org

Auger Electron Spectroscopy (AES) for Surface Chemical Analysis

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of the top few atomic layers of a sample. wikipedia.orgstinstruments.com It relies on the analysis of Auger electrons, which are emitted from an atom through a specific process following the removal of a core-level electron by an external probe, typically a high-energy electron beam. eag.com

Due to the short mean free path of electrons in a solid, AES is extremely sensitive to the surface, typically probing depths of only 3-10 nm. eag.com This makes it an ideal tool for identifying surface contaminants on this compound nanoparticles or thin films. stinstruments.com The technique can identify all elements except hydrogen and helium. eag.com

In practice, AES can be used for:

Point Analysis: Focusing the electron beam on a specific feature to determine its elemental makeup. eag.com

Chemical Mapping: Scanning the beam across an area to create two-dimensional maps of elemental distribution on the surface. materiex.com

Depth Profiling: By combining AES with an ion gun that sputters away surface layers, it is possible to analyze the composition as a function of depth, which is invaluable for characterizing thin films, coatings, or oxide layers on this compound materials. wikipedia.orgmateriex.com

While detailed AES spectra for this compound are not as commonly published as XPS data, the technique provides complementary information, particularly with its higher spatial resolution, making it a powerful tool for analyzing the surface chemistry of nanostructured this compound systems. eag.com

Synchrotron-Based X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and/or electronic structure around a specific element in a material. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom. For zinc ferrite, the pre-edge features in the Fe K-edge XANES spectra can be analyzed to understand the electronic transitions, such as the 1s to 3d transition. airitilibrary.com

EXAFS is used to determine the local atomic structure, providing precise information on bond distances, coordination numbers, and the species of neighboring atoms. chem-soc.si For this compound, EXAFS is particularly useful for investigating the distribution of zinc and iron cations between the tetrahedral and octahedral sites of the spinel structure, a property known as the degree of inversion. acs.org The structure around both Zn and Fe atoms can be analyzed independently by tuning the X-ray energy to their respective absorption edges. acs.orgjst.go.jp

Studies have shown that the local structure around zinc atoms can differ depending on the synthesis method. jst.go.jp For example, in co-precipitated zinc ferrite, the bond distance to the second nearest neighbor of the Zn atom was found to be shorter compared to material produced by a ceramic method, suggesting that some Zn atoms occupy octahedral sites. jst.go.jp

Table 4: Local Atomic Environment Data from EXAFS for this compound

Central Atom Neighbor Atom Bond Distance (Å) Synthesis/Material Type Source
Fe O 1.89 Nanoparticles (Fresh) airitilibrary.com
Fe Fe 3.05 Nanoparticles (Fresh) airitilibrary.com

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Hyperfine Interactions in this compound

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive nuclear technique used to probe the local environment of iron atoms. It provides detailed information on oxidation states, spin states, and the magnetic interactions at the iron nucleus. nih.govnih.gov It is an effective, non-destructive method for phase identification and is often considered superior to X-ray diffraction for this purpose in iron-containing compounds. nih.gov

In the context of this compound, Mössbauer spectroscopy is used to:

Determine Iron Oxidation States: The isomer shift (δ), a key Mössbauer parameter, allows for the clear distinction between Fe²⁺ and Fe³⁺ states. nih.gov

Identify Crystallographic Sites: The spectra can distinguish between Fe³⁺ ions located in the tetrahedral (A) sites and octahedral (B) sites of the spinel structure, as they experience different local electric and magnetic fields. nih.gov

Analyze Magnetic Properties: The hyperfine field (B), also known as the internal magnetic field, provides information about the magnetic ordering in the material. At room temperature, bulk zinc ferrite is paramagnetic, typically showing a doublet in its Mössbauer spectrum. researchgate.netresearchgate.net However, nanocrystalline zinc ferrite can exhibit superparamagnetic behavior or ferrimagnetism due to cation inversion, leading to more complex spectra with sextets. acs.org

The analysis of Mössbauer spectra for catalyst mixtures of iron and zinc oxides has shown that the introduction of zinc transforms the crystal structure of iron oxide into the spinel type of zinc ferrite. osti.govakjournals.com

Table 5: Representative Mössbauer Parameters for Iron in Zinc-Iron-Oxide Systems

Component/Phase Isomer Shift (δ) (mm/s) Quadrupole Splitting (Δ) (mm/s) Notes Source
Spinel ZnFe₂O₄ - - Appears as a doublet in Fe-doped ZnO researchgate.net
Fe³⁺ in Octahedral Sites Varies with temperature/size Varies Can be part of a sextet in magnetic samples nih.gov

Vibrational and Thermal Characterization Techniques

Advanced material characterization is essential for understanding the intrinsic properties of this compound systems. Vibrational and thermal analysis techniques provide critical insights into chemical bonding, structural arrangement, and thermal stability, which are paramount for predicting material performance and designing new applications.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and elucidate the chemical bonding within this compound materials. The principle of FTIR relies on the absorption of infrared radiation by a material, which causes molecular vibrations such as stretching and bending. The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent chemical bonds.

In the context of this compound (ZnFe₂O₄), FTIR spectra are primarily analyzed to confirm the formation of the spinel structure and to identify the nature of the metal-oxygen (M-O) bonds. The vibrational modes of the spinel ferrite structure are typically observed in the fingerprint region of the infrared spectrum, generally between 400 and 700 cm⁻¹.

Research findings indicate that the FTIR spectra of this compound nanocomposites show characteristic absorption bands for both zinc-oxygen (Zn-O) and iron-oxygen (Fe-O) bonds. frontiersin.orgacs.org A strong absorption band observed at 571.7 cm⁻¹ is assigned to the Fe-O stretching vibration, which helps confirm the formation of iron oxide nanoparticles. frontiersin.org In zinc oxide-coated iron oxide nanoparticles, characteristic absorption bands for Zn-O and Fe-O are observed at 450 cm⁻¹ and 681 cm⁻¹, respectively. frontiersin.org The spectra for this compound nanocomposites typically exhibit signals from both ZnO and magnetite/maghemite iron oxides. acs.org Specifically, the Fe-O bond stretching in octahedral and tetrahedral sites is observed around 570 cm⁻¹, while the stretching in octahedral sites alone is seen at approximately 390 cm⁻¹. acs.org The vibration stretching of the Zn-O bond is identified by a doublet of signals in the 435-499 cm⁻¹ range. acs.org The presence of hydroxyl groups (O-H) on the nanoparticle surface, often from synthesis precursors or atmospheric moisture, can be identified by broad absorption bands in the range of 3200-3600 cm⁻¹. researchgate.net

These characteristic vibrational frequencies are sensitive to factors such as particle size, morphology, and the distribution of cations (Zn²⁺ and Fe³⁺) between the tetrahedral and octahedral sites of the spinel lattice. Therefore, FTIR serves as a crucial tool for confirming the synthesis and structural integrity of this compound materials.

Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment
Fe-O Stretching~570Vibration in tetrahedral and octahedral sites acs.org
Fe-O Stretching~390Vibration in octahedral sites acs.org
Zn-O Stretching435 - 499Characteristic vibration of the Zn-O bond acs.org
Fe-O Stretching~571.7 - 681Stretching vibration in iron oxide nanoparticles frontiersin.org
Zn-O Stretching~450Stretching vibration in ZnO-coated nanoparticles frontiersin.org
O-H Stretching3200 - 3600Surface hydroxyl groups researchgate.net

Raman Spectroscopy for Phonon Modes and Structural Symmetry of this compound

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides detailed information about the phonon modes and structural symmetry of crystalline materials like this compound. This technique is based on the inelastic scattering of monochromatic light, usually from a laser source. The scattered light has a frequency shift that corresponds to the vibrational modes of the material, offering insights into its crystal structure and chemical environment.

For materials with a spinel structure, such as this compound (ZnFe₂O₄), group theory predicts several Raman-active phonon modes. Bulk zinc ferrite possesses a normal spinel structure where Zn²⁺ ions occupy tetrahedral sites and Fe³⁺ ions are in octahedral positions. google.com However, at the nanoscale, a phenomenon known as "inversion" can occur, where cations mix between the divalent and trivalent sites. google.com Raman spectroscopy is particularly sensitive to this cation disorder, making it an invaluable tool for studying nanosized zinc ferrites. google.com

The primary Raman-active modes for the spinel structure include A₁g, E_g, and F₂g. google.com Detailed analysis of these modes can be performed to understand the structural characteristics of the material. google.com For instance, in calcined zinc-iron layered double hydroxides that form ferrite structures, distinct new peaks emerge at 226 cm⁻¹ and 293 cm⁻¹, which are attributed to the A₁g and E_g vibrational modes of the iron oxide species, respectively. acs.org The A₁g mode, typically appearing at the highest frequency (around 650-700 cm⁻¹), is associated with the symmetric stretching of oxygen atoms along the Fe-O bonds in the tetrahedral sites. The E_g and F₂g modes are related to vibrations involving both tetrahedral and octahedral sites. The positions and widths of these Raman bands are highly sensitive to the degree of crystalline order, cation distribution, and internal strains within the lattice.

Raman Mode Typical Wavenumber (cm⁻¹) Vibrational Assignment
A₁g~650 - 700Symmetric stretching of Fe-O in tetrahedral sites
E_g~300 - 350Symmetric bending of oxygen with respect to metal ions
F₂g(1)~450 - 500Asymmetric stretching of metal-oxygen bonds
F₂g(2)~550 - 600Asymmetric bending of metal-oxygen bonds
F₂g(3)~200 - 250Translational movement of the whole tetrahedron
A₁g (Iron Oxide)~226Vibrational mode in calcined Zn-Fe materials acs.org
E_g (Iron Oxide)~293Vibrational mode in calcined Zn-Fe materials acs.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to investigate the thermal stability and phase transitions of materials as a function of temperature. TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature, while DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.

For this compound, TGA is instrumental in determining its decomposition temperature and observing weight loss events associated with the removal of adsorbed water, organic residues from synthesis, or structural decomposition. For example, a TGA study on a zinc ferrite nanocomposite synthesized by the sol-gel method showed two main stages of mass loss: an initial loss of 17.3% at 78°C, attributed to the evaporation of water, and a subsequent loss of 63.3% at 315°C, corresponding to the decomposition of organic precursors. researchgate.net In another study on cobalt this compound nanopowder, an initial mass loss at approximately 103°C was attributed to moisture, with further decomposition occurring around 250°C. mdpi.com

The thermal decomposition of zinc ferrite itself occurs at much higher temperatures. In an inert atmosphere, the decomposition process for nonstoichiometric zinc ferrite nanoparticles has been observed to begin at temperatures above 1227°C (1500 K). researchgate.net Studies have shown that heating these nanoparticles up to 1400°C in an inert atmosphere can result in a thermal decomposition of 20% to 24%, depending on their stoichiometry. acs.orgunimore.it The final solid product from a complete decomposition of zinc ferrite nanoparticles is magnetite. acs.org

DSC complements TGA by detecting exothermic or endothermic events such as crystallization, melting, and phase transitions, even when they are not associated with a change in mass. For instance, the thermal decomposition of a binuclear zinc(II) curcumin complex to form zinc oxide nanoparticles showed a significant weight loss around 374°C accompanied by an exothermic reaction. arabjchem.org When TGA and DSC analyses are performed simultaneously, they provide a comprehensive understanding of the thermal behavior of this compound material systems, which is crucial for high-temperature applications like catalysis and gas sensing. acs.orgacs.org

Material System Temperature Range (°C) Observation Technique
Zinc Ferrite Nanocomposite7817.3% mass loss (water evaporation) researchgate.netTGA
Zinc Ferrite Nanocomposite31563.3% mass loss (precursor decomposition) researchgate.netTGA
Cobalt this compound~103Mass loss due to moisture mdpi.comTGA
Cobalt this compound~250Decomposition of volatile matter mdpi.comTGA
Zinc(II) Curcumin Complex~374Major weight loss with exothermic reaction arabjchem.orgTGA/DTA
Iron Oxide Nanoparticles44 - 182Initial weight loss researchgate.netTGA
Nonstoichiometric Zinc Ferrite>1227Onset of thermal decomposition in inert gas researchgate.netTGA
Nonstoichiometric Zinc Ferriteup to 140020-24% decomposition in inert atmosphere acs.orgunimore.itTGA

Investigation of Electronic Structure and Interfacial Phenomena in Zinc Iron Oxide

Theoretical and Experimental Determination of Electronic Band Structure

The electronic band structure of zinc iron oxide (ZnFe₂O₄), a key factor in its semiconducting and photocatalytic properties, has been extensively investigated through both theoretical calculations and experimental measurements. The band gap of ZnFe₂O₄ is reported to be in the visible region, making it a promising material for visible-light-driven applications. jchemrev.com

Experimental values for the band gap typically range from 1.8 eV to 2.5 eV. jchemrev.com This variation is often attributed to the synthesis method, which influences particle size and crystallinity. jchemrev.com Techniques such as Diffuse Reflectance Spectroscopy (DRS) and Electron Energy Loss Spectroscopy (EELS) have experimentally determined the absorption band edge to be around 2.0 eV. nih.gov Other studies have reported values between 2.17 and 2.27 eV for materials synthesized via laser ablation. researchgate.net

Theoretical studies, primarily using Density Functional Theory (DFT), provide further insight into the electronic structure. Standard DFT approaches like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) have been known to underestimate the band gap of semiconductors. aps.orgresearchgate.net To correct this, methods like GGA+U (where 'U' is a Hubbard term to account for on-site Coulomb interactions) are employed. Using the GGA+U functional, the direct band gap of normal spinel ZnFe₂O₄ has been calculated to be 1.502 eV, which is closer to experimental values. tandfonline.com

The composition of the electronic bands near the Fermi level is crucial. Theoretical calculations indicate that the valence band is primarily formed by the 2p orbitals of oxygen atoms, while the conduction band is composed of the 3d orbitals of iron (Fe) and the 2p orbitals of oxygen. tandfonline.com

Some research has explored the effect of the "degree of inversion" on the band gap. In a normal spinel structure, Zn²⁺ ions occupy tetrahedral sites and Fe³⁺ ions are in octahedral sites. nih.gov An inverted spinel structure involves some Fe³⁺ ions moving to tetrahedral sites. While some studies suggest that the band gap decreases with an increasing degree of inversion, others report that it is independent of this factor. nih.govmdpi.com

Table 1: Reported Band Gap Values for this compound (ZnFe₂O₄)

Method Band Gap (eV) Reference
Experimental (General) 1.8 - 2.5 jchemrev.com
Experimental (DRS, EELS) ~2.0 nih.gov
Experimental (Indirect/Direct Transition) 2.02 / 2.33 mdpi.com
Experimental (Laser Ablation) 2.17 - 2.27 researchgate.net
Theoretical (DFT with GGA+U) 1.502 tandfonline.com

Analysis of Defect Chemistry and Non-Stoichiometry in this compound Systems

The properties of this compound are significantly influenced by defects within its crystal structure and deviations from ideal stoichiometry. These imperfections can be intrinsic (native point defects) or extrinsic (impurities and dopants) and play a critical role in the material's electronic and magnetic behavior.

Types of Defects:

Cation Inversion: In the ideal normal spinel structure of ZnFe₂O₄, Zn²⁺ ions occupy tetrahedral sites while Fe³⁺ ions occupy octahedral sites. A common structural defect is cation inversion, where some Zn²⁺ and Fe³⁺ ions exchange places. This partial exchange is often observed in nanosized zinc ferrite (B1171679) and can transform the material from paramagnetic to superparamagnetic or ferrimagnetic at room temperature. researchgate.net

Non-Stoichiometry: This refers to compounds where the elemental composition cannot be represented by a ratio of small integers. unacademy.com

Metal Excess Defect: This can occur due to an excess of cations at interstitial sites. For example, when zinc oxide is heated, it can lose oxygen, resulting in excess Zn²⁺ ions moving to interstitial sites, with electrons occupying neighboring sites to maintain charge neutrality. unacademy.comyoutube.com The formula becomes Zn₁₊ₓO. unacademy.com

Metal Deficiency Defect: This is common in iron oxides, where the composition is often Fe₀.₉₅O. This occurs because some Fe²⁺ cations are missing from the crystal lattice, and the charge balance is maintained by the presence of the necessary number of Fe³⁺ ions. unacademy.com

Influence of Synthesis and Doping: The concentration and type of defects can be controlled by synthesis conditions and doping. For instance, doping iron oxide with divalent cations like Zn²⁺ can tune the electronic bands by creating multiple defect levels. mdpi.com The introduction of zinc can lead to a decrease in vacancy or interstitial defects in the iron oxide lattice. mdpi.com Conversely, doping zinc oxide with iron can introduce defects due to the charge difference between Zn²⁺ and Fe³⁺ ions, with a higher concentration of defects observed when only Fe³⁺ is present compared to a mix of Fe²⁺ and Fe³⁺. mdpi.com

Techniques like X-ray Photoelectron Spectroscopy (XPS) and Raman spectroscopy are powerful tools for studying the chemical states and defect-related information in these materials. mdpi.com

Exploration of Charge Carrier Dynamics and Transport Mechanisms

Charge carrier dynamics, including the generation, separation, and transport of electrons and holes, are fundamental to the performance of this compound in electronic and photocatalytic applications. The efficiency of these processes is heavily dependent on the material's electronic structure, defects, and morphology.

Charge Generation and Recombination: When this compound absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. jchemrev.com These charge carriers are the basis for photocatalytic redox reactions. However, a significant challenge is the rapid recombination of these electron-hole pairs, which reduces the material's efficiency. The formation of heterojunctions is a key strategy to mitigate this issue. frontiersin.orgacs.org

Transport Mechanisms: In ferrite systems, electrical conductivity is often governed by a thermally activated hopping mechanism. Itinerant electrons can hop between Fe²⁺ and Fe³⁺ ions located on the octahedral sites of the spinel structure. acs.org This process facilitates electrical conductivity and also influences the magnetic properties of the material. acs.org

Influence of Doping and Defects: Doping can be used to tune the charge carrier density. For example, low levels of zinc doping (e.g., Zn₀.₀₅Fe₂.₉₅O₄) in iron oxide nanoparticles have been shown to increase the charge carrier density, giving the material a more metallic character. acs.orgresearchgate.net However, as the concentration of zinc dopants increases, particularly with enrichment at the nanoparticle surface, it can disrupt the hopping mechanism between Fe²⁺/Fe³⁺ ions, leading to a decrease in the density of states near the Fermi level. acs.org

In composite systems, a built-in electric field at the interface of a heterojunction (e.g., ZnO/CuO, p-GaN/n-ZnMgO) aids in the effective separation of photogenerated charge carriers, enhancing device performance and enabling self-powering capabilities in photodetectors. optica.orgrsc.org

Surface Chemistry and Adsorption Mechanism Studies on this compound Interfaces

The surface of this compound plays a critical role in its application as an adsorbent and catalyst. Its ability to bind various molecules and ions is governed by its surface chemistry, including the presence of functional groups and its interaction with the surrounding medium.

Adsorption Capabilities: Zinc ferrite has demonstrated its capacity to adsorb a range of pollutants from aqueous solutions. This includes organic dyes, such as amido black 10B and methylene blue, as well as inorganic contaminants like strontium (Sr(II)) ions and salicylic acid. mdpi.comproquest.com The efficiency of adsorption is influenced by factors such as the adsorbent's specific surface area, pore structure, and the presence of polar groups. mdpi.com

Adsorption Mechanisms: The mechanism of adsorption depends on the adsorbate, the adsorbent surface, and the solution conditions like pH.

Specific Chemical Binding: At lower pH (e.g., pH 5.0), zinc ions have been shown to partition to iron oxide (goethite) surfaces through specific chemical binding to hydroxyl (FeOH) surface sites. nih.govudel.edu This results in the formation of a monodentate inner-sphere adsorption complex. udel.edu

Surface Precipitation: At near-neutral pH (e.g., pH 7.0), the dominant mechanism can shift. For instance, with increasing reaction time, zinc sorption on goethite surfaces transitions from inner-sphere adsorption to the formation of a zinc hydroxide surface precipitate. nih.govudel.edu

Influence of Composite Structure: In composite materials, the adsorption behavior can be complex. For zinc sorbed onto goethite-coated kaolinite, the initial binding is to the FeOH groups of the goethite coating. However, over time, the thermodynamically favored mechanism becomes the incorporation of zinc into a mixed Zn-Al layered double hydroxide at the kaolinite surface. nih.govudel.edu

The surface charge of the adsorbent is a key parameter, which can be measured by methods like the drift method. proquest.com The composition of the ferrite itself also affects its adsorption capacity. For magnesium-zinc ferrites, increasing the zinc content from x=0.4 to x=0.6 was found to increase the adsorption of Sr(II) ions. proquest.com

Table 2: Adsorption Data for Zinc Ferrite-Based Materials

Adsorbent Pollutant Key Finding Reference
Purified Zinc Ferrite Amido Black 10B Effective adsorbent for the dye. mdpi.com
Magnesium-Zinc Ferrite (Mg₀.₄Zn₀.₆Fe₂O₄) Strontium (Sr(II)) Maximum adsorption capacity of 74 mg/g. proquest.com
Magnesium-Zinc Ferrite (Mg₀.₂Zn₀.₈Fe₂O₄) Salicylic Acid Achieved 90% removal from water. proquest.com
Zinc-Manganese Ferrite/Polyurethane Foam Copper (Cu), Cadmium (Cd) Adsorption efficiency of 95% for Cu and 94% for Cd. deswater.com

Heterojunction Formation and Interfacial Interactions in Composite this compound Materials

Forming heterojunctions by combining this compound with other semiconductor materials is a highly effective strategy to enhance its performance, particularly in photocatalysis and electronic devices. The primary goal of creating a heterojunction is to improve the separation of photo-induced electron-hole pairs and reduce their recombination rate. frontiersin.orgacs.org

Principles of Heterojunctions: A heterojunction is an interface between two different semiconductor materials. The difference in their band structures and Fermi levels creates a built-in electric field at the interface. rsc.org This field facilitates the separation of charge carriers: electrons move to the material with the lower conduction band potential, and holes move to the material with the higher valence band potential. This spatial separation significantly reduces the probability of recombination. frontiersin.orgoptica.org

Types of Heterojunctions and Charge Transfer:

p-n Heterojunction: A common type formed between a p-type semiconductor (like CuO) and an n-type semiconductor (like ZnO). The internal electric field at the p-n junction interface effectively separates electron-hole pairs, suppressing recombination and enhancing photocatalytic activity or photosensing capabilities. optica.org

Straddling Gap (Type I) Heterojunction: In this configuration, the band alignment can sometimes lead to the accumulation and recombination of both electrons and holes in the smaller band gap material, which can weaken photocatalytic efficiency. frontiersin.org For example, in a ZnO/Fe₂O₃ system, electrons can transfer from the conduction band of ZnO to that of Fe₂O₃, while holes migrate in the opposite direction, leading to recombination within the Fe₂O₃. frontiersin.org

Staggered Gap (Type II) Heterojunction: This alignment is generally more effective for charge separation as electrons and holes are spatially separated in different materials.

Examples of this compound Composites:

ZnO/Fe₂O₃: Nanocomposites of zinc oxide and iron oxide have been synthesized to create heterojunctions with band gap values between 2.3 and 2.9 eV. acs.org These structures are designed to function through dual adsorption-photodegradation mechanisms. acs.org

ZnO/CuO: This p-n heterojunction has been shown to increase charge carrier concentration and reduce charge-trapping defects, leading to higher sensitivity and faster response in UV sensors. optica.org

Gadolinium-doped Zinc Ferrite (GZFO)/Carbon Nanotubes (CNT): This composite has been used to create flexible electrodes for hybrid capacitors, demonstrating high specific capacitance and long cycle life, making it suitable for wearable electronics. wikipedia.org

The synthesis method plays a crucial role in the formation and properties of these composites. The interaction between precursors can be complex; for instance, the dissolution of ZnO nanoparticles in an acidic iron precursor solution can lead to the formation of nonmagnetic iron oxides like goethite and hematite instead of the intended magnetite, altering the final properties of the composite material. acs.org

Elucidation of Advanced Functional Properties in Zinc Iron Oxide

Magnetic Phenomena Research in Zinc Iron Oxide

This compound (ZnFe₂O₄), a spinel ferrite (B1171679), exhibits a fascinating array of magnetic behaviors that are highly dependent on its structural and physical properties, such as particle size, temperature, and cation distribution within the spinel lattice. While bulk this compound is a normal spinel and typically paramagnetic at room temperature, its nanostructured forms display more complex magnetic phenomena, including superparamagnetism and ferrimagnetism, stemming from variations in cation occupancy between tetrahedral (A) and octahedral (B) sites.

Analysis of Saturation Magnetization, Coercivity, and Remanence

The key parameters defining the magnetic hysteresis loop of a material are saturation magnetization (Mₛ), coercivity (Hₙ), and remanence (Mᵣ).

Saturation Magnetization (Mₛ) is the maximum possible magnetization of a material when all magnetic domains are aligned with an external magnetic field. For this compound nanoparticles, Mₛ is strongly influenced by the degree of cation inversion and particle size. As particle size decreases, surface effects can lead to spin canting, which may lower the Mₛ. Conversely, a higher degree of inversion (more Fe³⁺ on A-sites) typically enhances Mₛ.

Coercivity (Hₙ) , or the coercive field, is the intensity of the applied magnetic field required to reduce the magnetization of a material to zero after it has reached saturation. It is a measure of a material's resistance to demagnetization. For superparamagnetic this compound, the coercivity is negligible above the blocking temperature. Below this temperature, Hₙ increases as particle size decreases, reaching a peak before declining again for very small, single-domain particles.

Remanence (Mᵣ) is the residual magnetization of a material after the external magnetic field is removed. Similar to coercivity, it is effectively zero for superparamagnetic particles above their blocking temperature.

The magnetic properties of this compound nanoparticles are highly dependent on the synthesis method and resulting particle size, as illustrated by the following research findings.

Synthesis MethodParticle Size (nm)Temperature (K)Saturation Magnetization (Mₛ) (emu/g)Coercivity (Hₙ) (Oe)Remanent Magnetization (Mᵣ) (emu/g)
Solvothermal Reflux11300~2.5~20~0.2
Microwave Irradiation5300~35Very LowVery Low
Autocombustion812Not specified533Not specified
Autocombustion1712Not specified325Not specified
Glass-Ceramic (21 mol%)Not specified30019.6~100~4.0

This table is generated based on data from multiple sources to illustrate the variability of magnetic properties. researchgate.netresearchgate.netresearchgate.net

Magnetic Anisotropy and Domain Structure Studies in this compound Nanoparticles

Magnetic anisotropy describes the directional dependence of a material's magnetic properties. In this compound nanoparticles, the total magnetic anisotropy is a combination of several factors, including magnetocrystalline anisotropy, shape anisotropy, and surface anisotropy.

Magnetocrystalline Anisotropy arises from the coupling of electron spin to the crystal lattice (spin-orbit coupling). It defines "easy" and "hard" axes of magnetization within the crystal structure. In spinel ferrites, this is a key contributor to the energy barrier that must be overcome for magnetization reversal.

Shape Anisotropy relates to the particle's geometry. Elongated or non-spherical particles will have a preferred direction of magnetization along their longer axis to minimize magnetostatic energy.

For single-domain nanoparticles, which is typical for this compound below a critical size, the entire particle acts as a single magnetic domain. The magnetization is assumed to be uniform throughout the particle and reverses coherently. The energy barrier preventing this reversal is directly proportional to the effective magnetic anisotropy constant (K) and the particle volume (V). This relationship is crucial for understanding the transition between superparamagnetic and ferrimagnetic (blocked) states.

Exchange Bias Phenomena in this compound-Based Heterostructures

Exchange bias is a magnetic phenomenon typically observed in heterostructures containing interfaces between different magnetic materials, such as a ferromagnet (or ferrimagnet) and an antiferromagnet. It manifests as a shift in the magnetic hysteresis loop along the magnetic field axis after the material has been cooled in the presence of an external magnetic field.

While less common in pure this compound, this effect can be engineered in this compound-based heterostructures. For example, in a core-shell nanoparticle composed of a ferrimagnetic this compound core and an antiferromagnetic shell (or vice-versa), exchange coupling at the interface can pin the magnetization of the ferrimagnetic layer. This pinning creates a unidirectional anisotropy, leading to the characteristic shifted hysteresis loop. The study of exchange bias in these systems provides insight into the magnetic interactions at the nanoscale interface and is critical for applications in magnetic storage media and spintronic devices.

Spin Dynamics and Magnetic Relaxation Mechanisms in this compound

For superparamagnetic this compound nanoparticles, the relaxation of the magnetic moment (the process by which it returns to equilibrium after being disturbed) is governed by two primary mechanisms: Néel relaxation and Brown relaxation. researchgate.netnih.gov

Néel Relaxation is a thermally activated process where the magnetic moment of a nanoparticle flips its orientation within the crystal lattice, overcoming the material's magnetic anisotropy energy barrier. The characteristic time for this relaxation (τₙ) is exponentially dependent on the ratio of the anisotropy energy (KV) to the thermal energy (kₒT). This mechanism is dominant for smaller particles and in situations where the nanoparticles are immobilized, such as in a solid matrix. researchgate.netunizar.es

Brown Relaxation involves the physical rotation of the entire nanoparticle itself within a liquid medium. researchgate.net The characteristic time for this process (τₒ) depends on the viscosity of the medium and the hydrodynamic volume of the particle.

The effective relaxation time is a combination of these two parallel processes. The faster of the two mechanisms will dominate the relaxation behavior. Understanding these spin dynamics is essential for applications like magnetic hyperthermia, where the heating efficiency of nanoparticles under an alternating magnetic field is directly related to these relaxation losses. researchgate.netnih.gov

Catalytic Activity Studies of this compound

This compound has emerged as a versatile and efficient catalyst, particularly in the field of environmental remediation and chemical synthesis. Its catalytic prowess stems from its semiconductor properties, chemical stability, and magnetic separability. With a band gap of approximately 1.9 eV, this compound can absorb a significant portion of the visible light spectrum, making it an effective photocatalyst. jkps.or.kr

As a photocatalyst , this compound is widely studied for the degradation of organic pollutants, such as industrial dyes (e.g., methylene blue, rhodamine B) in wastewater. jksus.orgbohrium.com When irradiated with light of sufficient energy (greater than its band gap), an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can migrate to the catalyst's surface and react with adsorbed water and oxygen molecules to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). These ROS are powerful oxidizing agents that can break down complex organic dye molecules into simpler, less harmful compounds like carbon dioxide and water. mdpi.comjchemrev.com The efficiency of this compound can be further enhanced by creating composites with other materials like graphene or titanium dioxide. bohrium.comresearchgate.net

Beyond photocatalysis, this compound also demonstrates catalytic activity in various chemical reactions. It has been successfully employed as a catalyst in the oxidative dehydrogenation of n-butene to produce 1,3-butadiene, a crucial monomer for synthetic rubber production. researchgate.net In this process, the surface acid-base properties of the catalyst play a critical role in its performance. researchgate.net Its magnetic nature offers a significant practical advantage, allowing for easy separation and recovery of the catalyst from the reaction mixture using an external magnet, which enhances its reusability and reduces operational costs.

Photocatalytic Degradation Mechanisms of Organic Pollutants by this compound

This compound (ZnFe₂O₄) functions as a semiconductor photocatalyst, initiating the degradation of organic pollutants upon exposure to light with energy exceeding its bandgap. The fundamental mechanism involves the generation of electron-hole pairs (e⁻/h⁺) when the material absorbs photons. These charge carriers then migrate to the catalyst's surface and participate in a series of redox reactions to produce highly reactive oxygen species (ROS).

The primary ROS responsible for the degradation of organic pollutants include hydroxyl radicals (•OH) and superoxide anion radicals (O₂⁻•). The process unfolds as follows:

Excitation: When this compound is irradiated, electrons in the valence band (VB) are excited to the conduction band (CB), leaving behind positively charged holes in the VB. ZnFe₂O₄ + hν → ZnFe₂O₄ (e⁻(CB) + h⁺(VB))

Generation of Reactive Oxygen Species:

The holes (h⁺) in the valence band are powerful oxidizing agents and can react with water molecules (H₂O) or hydroxide ions (OH⁻) adsorbed on the catalyst's surface to form hydroxyl radicals (•OH).

Simultaneously, the electrons (e⁻) in the conduction band can reduce molecular oxygen (O₂) adsorbed on the surface to generate superoxide anion radicals (O₂⁻•).

Pollutant Degradation: These highly reactive hydroxyl and superoxide radicals are non-selective and potent oxidizing agents. They attack the organic pollutant molecules (such as methylene blue or rhodamine B), leading to their fragmentation and eventual mineralization into less harmful substances like carbon dioxide (CO₂) and water (H₂O).

The efficiency of this process is enhanced by doping zinc oxide with iron, which can improve charge separation and increase the production of ROS, thereby boosting the photocatalytic performance. Composites of zinc oxide and iron oxide have demonstrated effective degradation of dyes like methylene blue, with some studies showing degradation efficiencies reaching nearly 100% under specific conditions.

Heterogeneous Catalysis by this compound in Oxidation and Reduction Reactions

This compound is a versatile heterogeneous catalyst, facilitating various oxidation and reduction reactions beyond photocatalysis. Its catalytic activity stems from the presence of multiple oxidation states of iron and the synergistic effects between the zinc and iron components in the spinel structure.

Oxidation Reactions: While specific examples for oxidation reactions catalyzed by pure this compound are less commonly detailed than its photocatalytic or reduction applications, the material's components are known to be active in oxidation processes. For instance, iron oxides are used in various oxidation reactions, and the combination with zinc can modify the electronic properties and surface chemistry, influencing catalytic performance. The thermite reaction, an exothermic redox reaction involving aluminum and an iron oxide, is a classic example of the oxidation potential of iron oxides.

Reduction Reactions: this compound has shown significant promise in catalytic reduction reactions. A notable application is the reduction of nitroaromatic compounds to their corresponding aromatic amines, which are valuable industrial intermediates. For example, composites of reduced graphene oxide and this compound (rGO/ZnFe₂O₄) have been used to catalyze the reduction of 1,4-dinitrobenzene to its amine derivative with high conversion rates (e.g., 97% conversion in 40 minutes) using hydrazine monohydrate as a reducing agent researcher.life.

Another important reduction process is the selective reduction of iron oxide within the zinc ferrite structure itself. Using hydrogen gas as a reductant, the iron oxide component can be reduced to metallic iron while the zinc oxide remains unreacted under controlled temperature conditions (e.g., at 873 K) researchgate.net. This selective reduction is crucial in metallurgical processes for treating materials like electric arc furnace dust.

Electrocatalytic Performance of this compound in Oxygen Evolution/Reduction Reactions

This compound has emerged as a promising bifunctional electrocatalyst for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are critical for energy conversion and storage technologies like metal-air batteries and fuel cells.

Oxygen Evolution Reaction (OER): The OER is the anodic reaction in water splitting, and efficient catalysts are needed to overcome its sluggish kinetics. This compound, particularly when nanostructured or composited, shows significant OER activity. For instance, spherical ZnFe₂O₄ nanoparticles anchored on nitrogen-doped graphene exhibited a low overpotential of 240 mV at a current density of 10 mA cm⁻² and a Tafel slope of 63.5 mV dec⁻¹, outperforming commercial IrO₂ catalysts acs.org. The stability of these catalysts is also noteworthy, with some maintaining performance for over 30 hours acs.org. The introduction of oxygen vacancies into zinc ferrite thin films has been shown to enhance OER activity, reducing the overpotential by approximately 12.5% and increasing the current density eightfold at a given potential aip.org. This improvement is attributed to a shift in the reaction mechanism towards lattice oxygen participation researchgate.net.

Oxygen Reduction Reaction (ORR): The ORR is the cathodic reaction in fuel cells and metal-air batteries. Monodispersed this compound nanoparticles have demonstrated excellent ORR activity, proceeding predominantly through a highly efficient four-electron pathway ingentaconnect.com. This pathway is desirable as it leads to the direct reduction of oxygen to water without the formation of intermediate peroxide species. The material also shows outstanding durability and tolerance to methanol, which is a significant advantage over traditional platinum-based catalysts that are susceptible to methanol crossover effects ingentaconnect.com. Composites such as ZnO/ZnFe₂O₄/C nanocages have also been developed as stable cathodes for Li-O₂ batteries, demonstrating catalytic activity for both ORR and OER nih.govacs.org.

Photoelectrocatalysis with this compound Electrodes

Photoelectrocatalysis (PEC) combines photocatalysis with an applied electrical bias to enhance the separation of photogenerated electron-hole pairs, thereby improving the efficiency of solar energy conversion. This compound is a promising n-type semiconductor for PEC applications, particularly for water splitting to produce hydrogen, due to its suitable bandgap (around 1.9 to 2.0 eV) which allows for the absorption of a significant portion of the visible light spectrum.

When a ZnFe₂O₄ photoanode is illuminated in an aqueous electrolyte, electron-hole pairs are generated. An external anodic bias applied to the electrode facilitates the movement of electrons to the counter electrode (cathode) through an external circuit, where they reduce protons to form hydrogen gas (H₂). The holes migrate to the semiconductor-electrolyte interface, where they oxidize water to produce oxygen gas (O₂).

The performance of ZnFe₂O₄ photoanodes is highly dependent on their morphology, crystallinity, and the presence of defects. Nanostructured electrodes, such as those with cactus-like or nanorod morphologies, provide a large surface area for reaction and efficient charge transport capes.gov.br. Researchers have achieved photocurrent densities of up to 350 μA/cm² at 1.23 V vs. RHE for nanostructured ZnFe₂O₄ electrodes capes.gov.br.

Various strategies have been employed to enhance the PEC performance of this compound electrodes. These include:

Hydrogen treatment: This process creates oxygen vacancies, which increase the charge carrier density rsc.org.

Underlayers: Inserting a TiO₂ underlayer can block charge recombination at the substrate interface rsc.org.

Co-catalysts: Depositing an OER co-catalyst like NiFeOₓ on the surface promotes the injection of holes into the electrolyte, improving water oxidation kinetics rsc.org.

Through a combination of these modification strategies, the photocurrent density of ZnFe₂O₄ nanorod photoanodes has been increased by as much as 37-fold, demonstrating the material's potential for efficient solar fuel production rsc.org.

Factors Influencing Catalytic Efficiency and Selectivity of this compound Systems

The catalytic performance of this compound is not an intrinsic constant but is profoundly influenced by a variety of physical and chemical factors. Understanding and controlling these factors is key to designing highly efficient and selective catalysts for specific applications.

Morphology and Surface Area: The shape and size of the catalyst particles play a critical role. Nanostructures such as nanoparticles, nanorods, and nanoflakes provide a high surface-to-volume ratio, which increases the number of active sites available for catalysis buap.mxresearchgate.net. For instance, in the photocatalytic degradation of dyes, the aspect ratio of ZnO nanostructures has been identified as a key indicator of photoactivity, with lamellar structures showing higher degradation rates than nanorods or nanoparticles mdpi.com. The morphology can be controlled by adjusting synthesis parameters like pH during preparation buap.mx.

Crystallinity and Defect Content: The crystallinity of the material affects charge transport properties. High crystallinity is generally desirable for efficient charge separation in photocatalysis and photoelectrocatalysis. However, the controlled introduction of defects, such as oxygen vacancies, can also enhance catalytic activity. Oxygen vacancies can act as electron donors, increasing carrier density, and can serve as active sites for reactant adsorption and activation aip.orgnih.gov. Annealing conditions can be used to modify both the crystallinity and the defect concentration within the material nih.gov.

Synthesis Method: The method used to prepare the this compound catalyst significantly impacts its final properties. Techniques like co-precipitation, hydrothermal synthesis, sol-gel, and flame spray pyrolysis result in materials with different particle sizes, surface areas, and defect structures acs.orgacs.org. For example, aerosol-assisted chemical vapor deposition has been used to create cactus-like ZnFe₂O₄ structures with high photoelectrochemical activity capes.gov.br.

Composition and Doping: The precise stoichiometry of ZnFe₂O₄ and the presence of dopants can alter its electronic structure and catalytic properties. Doping ZnO with iron can enhance photocatalytic activity by improving charge separation soton.ac.uk. Similarly, creating composites with conductive materials like graphene or carbon nanotubes can improve electron transport and provide structural support, leading to enhanced performance in applications like lithium-ion batteries and electrocatalysis acs.org.

Electrochemical Performance Analysis of this compound

This compound as Anode Materials for Lithium-Ion Batteries

This compound (ZnFe₂O₄) is considered a highly promising anode material for the next generation of lithium-ion batteries (LIBs) due to its high theoretical specific capacity (1072 mAh g⁻¹), which is significantly greater than that of the conventional graphite anode (372 mAh g⁻¹). Its advantages also include low cost, environmental friendliness, and natural abundance.

Conversion Reaction (First Discharge): The initial lithiation involves the reduction of ZnFe₂O₄ by lithium ions, which breaks down the spinel structure to form metallic zinc (Zn) and iron (Fe) nanoparticles embedded in a lithium oxide (Li₂O) matrix. ZnFe₂O₄ + 8Li⁺ + 8e⁻ → Zn + 2Fe + 4Li₂O

Alloying Reaction (First Discharge): The newly formed metallic zinc can further react with lithium ions to form a Li-Zn alloy (LiₓZn), contributing additional capacity. Zn + xLi⁺ + xe⁻ ↔ LiₓZn

During the subsequent charging process, these reactions are reversed. However, the initial breakdown of the crystal structure leads to a significant irreversible capacity loss in the first cycle. A major challenge for ZnFe₂O₄ anodes is the large volume expansion and contraction during the charge-discharge cycles, which can lead to pulverization of the electrode material, loss of electrical contact, and rapid capacity fading.

To address these issues, various strategies have been developed, primarily focusing on nanostructuring and creating composites with carbonaceous materials. Nanostructured materials (e.g., nanoparticles, nanorods) can better accommodate the strain from volume changes. Composites with materials like graphene, carbon nanotubes, or amorphous carbon provide a conductive matrix that enhances electronic conductivity and acts as a buffer to cushion the volume changes, thereby improving cycling stability and rate capability mdpi.comresearchgate.netrsc.org.

The performance of various this compound-based anodes is summarized in the table below.

Anode Material CompositionCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)Cycle NumberReference
Nanostructured ZnFe₂O₄Not Specified1419.6>80050 researchgate.net
Ni₀.₂₅Zn₀.₇₅Fe₂O₄Not Specified1488856100 mdpi.com
Zn₀.₅Mn₀.₅Fe₂O₄@CNT100 mA g⁻¹Not Specified1375100 mdpi.com
ZnFe₂O₄/Graphite0.1 A g⁻¹Not Specified1450150 researchgate.net
ZnFe₂O₄–RGO HybridNot SpecifiedNot Specified1025100 rsc.org
ZnO/ZnFe₂O₄/NC200 mA g⁻¹Not Specified812.8100 nih.gov
ZnO/ZnFe₂O₄/NC1000 mA g⁻¹Not Specified604.7300 nih.gov

Supercapacitive Behavior and Charge Storage Mechanisms in this compound

This compound (ZnFe₂O₄), a member of the spinel ferrite family, has garnered significant interest as a promising electrode material for supercapacitors. This is attributed to its high theoretical specific capacitance, environmental friendliness, and cost-effectiveness. The supercapacitive behavior of this compound is primarily rooted in faradaic redox reactions, distinguishing it from the electrostatic charge storage mechanism of electric double-layer capacitors (EDLCs).

The charge storage mechanism in this compound electrodes involves reversible redox reactions at the electrode-electrolyte interface. In aqueous electrolytes, such as potassium hydroxide (KOH), the process is believed to involve the intercalation and deintercalation of electrolyte cations (e.g., K⁺) into the host material's structure, accompanied by the oxidation and reduction of the metal cations (Fe³⁺/Fe²⁺ and Zn²⁺/Zn⁰). This is a key characteristic of battery-type charge storage. For instance, binder-free electrodes composed of two-dimensional ZnFe₂O₄ nanoflakes on a carbon cloth substrate have demonstrated notable electrochemical performance for supercapacitor applications when tested in a KOH solution. mdpi.comresearchgate.net

The morphology and structure of the this compound material play a crucial role in its supercapacitive performance. Nanostructured materials, such as nanoflakes and nanorods, offer a high surface-area-to-volume ratio, which provides abundant active sites for redox reactions and facilitates ion diffusion. mdpi.commdpi.com For example, ZnO nanorods grown directly on a nickel foam substrate have shown battery-type charge storage characteristics, achieving a high specific capacitance. mdpi.com Composites that integrate this compound with conductive materials like carbon nanofibers or reduced graphene oxide (rGO) further enhance performance by improving electrical conductivity and providing a stable structural framework. mdpi.comresearchgate.net

Pseudocapacitance Contribution in this compound Electrodes

Cyclic voltammetry (CV) analysis of materials like ZnFe₂O₄/Carbon composites reveals significant pseudocapacitive contributions during the charge and discharge processes. researchgate.net The presence of distinct redox peaks in the CV curves, rather than the rectangular shape typical of EDLCs, confirms the faradaic nature of the charge storage. The exceptional charge storage properties of binder-free ZnFe₂O₄ nanoflake electrodes are attributed to attaining high pseudocapacitive-type storage. mdpi.comresearchgate.net One study quantified this contribution, reporting a charge storage rate of 68% from pseudocapacitive effects at a scan rate of 10 mV s⁻¹. mdpi.com

The synergistic combination of this compound with other materials can enhance these pseudocapacitive effects. For example, a ternary hybrid composite of reduced graphene oxide, zinc oxide, and poly(1,8-diaminonaphthalene) leverages surface-active nitrogen heteroatoms and ZnO particles to display significant pseudocapacitive performance. researchgate.net Similarly, doping zinc-based materials, such as creating Mo-doped hydroxide zinc carbonate, can result in electrodes that exhibit typical pseudocapacitive features with enhanced specific capacitance. scientific.net This is because the redox conversion process between the dopant species (e.g., Mo) facilitates the primary faradaic reaction of the zinc-based material. scientific.net

Cycle Stability and Rate Capability Investigations for Energy Storage Applications

For practical energy storage applications, high cycle stability (the ability to retain capacitance over many charge-discharge cycles) and excellent rate capability (the ability to maintain performance at high charge-discharge rates) are critical. This compound-based materials have shown promising results in both areas, particularly when engineered into nanocomposites.

Composites of this compound with carbonaceous materials demonstrate superior stability and rate performance. The carbon matrix acts as a buffer against the volume changes that occur during ion intercalation/deintercalation, which is a common cause of capacity fading in metal oxides. It also enhances electron transport. For example, a ZnFe₂O₄/C composite showed a reversible capacity of 644 mAh g⁻¹ after 1000 cycles at a current density of 2 A g⁻¹. researchgate.net Another composite using reduced graphene oxide (ZnFe₂O₄/RGO) exhibited a reversible capacity of 1022 mAh·g⁻¹ for 500 cycles at 1.0 A·g⁻¹. researchgate.net

Binder-free electrodes also exhibit remarkable stability. A ZnFe₂O₄ nanoflake electrode on carbon cloth retained 94.2% of its initial capacitance after 10,000 galvanostatic charge-discharge cycles. mdpi.comresearchgate.net An asymmetric supercapacitor device fabricated using this anode and an activated carbon cathode maintained 96.5% capacitance after 4000 cycles. mdpi.comresearchgate.net The rate capability of these materials is also noteworthy. One ZnFe₂O₄@C composite delivered a high specific capacity of 1780 mAh g⁻¹ at 1 A g⁻¹ and maintained a capacity of 557 mAh g⁻¹ at a very high rate of 15 A g⁻¹. researchgate.net

The table below summarizes the performance of various this compound-based electrodes.

Electrode MaterialSpecific Capacitance / CapacityCurrent DensityCycle LifeCapacitance RetentionReference
ZnFe₂O₄ Nanoflakes on Carbon Cloth509 F g⁻¹1.5 A g⁻¹10,000 cycles94.2% mdpi.comresearchgate.net
ZFO-NF@CCAC@CC Asymmetric Device122.2 F g⁻¹2 A g⁻¹4,000 cycles
ZnFe₂O₄/C Composite644 mAh g⁻¹ (Reversible)2 A g⁻¹1,000 cycles- researchgate.net
ZnFe₂O₄/RGO Composite1022 mAh g⁻¹ (Reversible)1.0 A g⁻¹500 cycles- researchgate.net
rGO/ZnO/PDAN Composite239 F/g0.5 A/g5,000 cycles92% researchgate.net

Optical Response Investigations of this compound

Determination of Optical Band Gap and Absorption Characteristics

The optical properties of this compound are critical for its application in optoelectronic devices like photocatalysts and solar cells. The optical band gap (E_g), which determines the energy of photons a material can absorb, is a key parameter. Pure zinc oxide (ZnO) is a wide-bandgap semiconductor, with a reported room temperature band gap of approximately 3.3 to 3.37 eV. nih.govaip.org This wide bandgap means ZnO primarily absorbs ultraviolet (UV) radiation. nih.gov

Introducing iron into the ZnO lattice to form this compound or Fe-doped ZnO can significantly modify its optical properties. Doping with iron has been shown to decrease the optical band gap, which shifts the material's absorption from the UV into the visible light spectrum. This is highly desirable for applications that utilize sunlight. For instance, studies on Fe-doped ZnO thin films showed a decrease in the energy band gap from 3.44 eV for pure ZnO to 3.28 eV with increasing Fe concentration. chalcogen.ro Another study reported that doping ZnO with 5% iron decreased the energy gap to 2.9 eV. semanticscholar.org This reduction in the band gap is attributed to the creation of new energy levels within the band structure by the iron ions. semanticscholar.org

The absorption characteristics are typically determined using UV-Vis spectroscopy. The absorption spectrum of pure ZnO shows a characteristic sharp absorption edge in the UV region. Upon doping with iron, this absorption edge often exhibits a redshift (a shift to longer wavelengths), corresponding to the lower band gap energy. However, some studies have also observed a blueshift (a shift to shorter wavelengths) in the absorption band of Zn₁₋ₓFeₓO nanocrystals, which was attributed to the creation of defects within the ZnO structure. semanticscholar.org

The table below shows reported optical band gap values for ZnO and Fe-doped ZnO.

MaterialOptical Band Gap (eV)Reference
Pure ZnO (Single Crystal)3.3 aip.org
Pure ZnO3.37 nih.gov
Fe-doped ZnO3.44 -> 3.28 chalcogen.ro
5% Fe-doped ZnO2.9 semanticscholar.org
ZnO NPs (Green Synthesis)3.23 researchgate.net

Photoluminescence Emission and Excitation Mechanisms in this compound

Photoluminescence (PL) spectroscopy is a powerful tool to investigate the electronic structure and defects in semiconductor materials. The PL spectrum of zinc oxide-based materials typically consists of two main emission regions: a sharp ultraviolet (UV) emission and a broad visible emission. nih.govnih.gov

The UV emission is known as the near-band-edge (NBE) emission and originates from the radiative recombination of excitons (electron-hole pairs). nih.gov This emission is a characteristic of high-quality, crystalline ZnO.

The broad visible emission, often called deep-level emission (DLE), is associated with intrinsic and extrinsic defects within the crystal lattice. nih.gov The origin of these emissions is complex and can be attributed to various point defects such as zinc vacancies (V_Zn), oxygen vacancies (V_O), interstitial zinc (Zn_i), interstitial oxygen (O_i), and antisite oxygen (O_Zn). nih.govresearchgate.net Different defects are responsible for emissions at different wavelengths:

Green Luminescence: This is the most commonly observed visible emission and is often attributed to oxygen vacancies or zinc vacancies. nih.govarxiv.org

Yellow/Orange Luminescence: This emission has been linked to interstitial oxygen defects or impurities such as lithium. nih.govarxiv.org Some research also suggests that extrinsic impurities like iron can contribute to orange luminescence. nih.gov

Red Luminescence: This has been observed in undoped ZnO crystals after annealing and is also defect-related. arxiv.org

The excitation mechanism involves the absorption of photons with energy greater than the material's band gap, which creates electron-hole pairs. These charge carriers can then recombine in two ways: directly across the band gap (or via excitonic states), leading to UV emission, or through defect-related energy levels within the band gap, resulting in the lower-energy visible emissions. The introduction of iron into the ZnO lattice can create or modify these defect states, thus altering the photoluminescence spectrum and potentially quenching or enhancing certain emission bands.

Investigation of Light Harvesting and Charge Separation Efficiencies

Efficient light harvesting and subsequent separation of photogenerated charge carriers (electrons and holes) are fundamental requirements for high-performance photocatalytic and photovoltaic devices. This compound and related composites are engineered to enhance these processes.

The morphology of the material plays a significant role. Nanostructures like nanowires can improve light harvesting through enhanced light scattering effects. aip.org Furthermore, the high aspect ratio and single-crystalline nature of nanowires can provide direct pathways for electron transport, thus improving charge separation. aip.org A study on iron oxide/zinc oxide nanocomposites found that the morphology of the ZnO component was crucial for charge separation. nu.edu.kz ZnO in a nanosheet structure produced a photocurrent four times larger than ZnO in a nanorod structure, an effect attributed to a strong spontaneous polarization field in the nanosheets that enhances the separation of electrons and holes. nu.edu.kz

Creating heterojunctions by combining this compound with another semiconductor is a common strategy to improve charge separation. When two materials with different band alignments are in contact, an internal electric field is formed at their interface. This field drives the photogenerated electrons and holes in opposite directions, suppressing their recombination. For instance, using ZnO as an electron transport and hole blocking layer underneath a vanadium dioxide (VO₂) photocathode in a photo-rechargeable zinc-ion battery significantly improved the interface and charge separation, leading to a threefold increase in photo-conversion efficiency. cam.ac.uk The combination of iron oxide on zinc oxide nanosheets was also found to be an effective system for enhancing charge separation in photocatalytic water splitting. nu.edu.kz These findings highlight that engineering the structure and interfaces of this compound-based materials is key to maximizing their efficiency in solar energy conversion applications.

Gas Sensing Mechanisms and Performance of this compound

This compound (ZnFe2O4), a versatile n-type semiconductor, has garnered significant attention in the field of gas sensing due to its unique electronic and surface chemical properties. The detection of various gases using this compound is primarily based on the principle of chemi-resistance, where the electrical resistance of the material changes upon exposure to a target gas. This change is triggered by redox reactions occurring on the sensor's surface between the target gas molecules and adsorbed oxygen species.

The fundamental sensing mechanism involves the adsorption of oxygen molecules from the ambient air onto the surface of the this compound. At elevated operating temperatures, these oxygen molecules capture free electrons from the conduction band of the n-type semiconductor, forming various ionized oxygen species such as superoxide (O₂⁻), peroxide (O₂²⁻), and oxide ions (O⁻). This process creates an electron depletion layer on the surface of the this compound, leading to an increase in its baseline electrical resistance.

When the sensor is exposed to a reducing gas, the gas molecules react with the adsorbed oxygen ions, releasing the trapped electrons back into the conduction band of the this compound. This influx of electrons reduces the width of the depletion layer and, consequently, decreases the sensor's resistance. Conversely, when exposed to an oxidizing gas, the gas molecules tend to attract more electrons from the conduction band, further widening the depletion layer and causing an increase in resistance. The magnitude of this resistance change serves as the sensor's response signal.

Exploration of Sensing Mechanisms for Various Gases (e.g., CO, NO₂, H₂S, Acetone)

The specific surface reactions and sensing mechanisms of this compound vary depending on the nature of the target gas.

Carbon Monoxide (CO): As a reducing gas, carbon monoxide interacts with the pre-adsorbed oxygen ions on the this compound surface. The CO molecules are oxidized to carbon dioxide (CO₂), and in this process, electrons are released back to the semiconductor. The primary reactions can be summarized as:

CO + O⁻ → CO₂ + e⁻

2CO + O₂⁻ → 2CO₂ + 2e⁻

This release of electrons leads to a decrease in the resistance of the this compound sensor.

Nitrogen Dioxide (NO₂): Nitrogen dioxide is a strong oxidizing gas. When NO₂ molecules come into contact with the this compound surface, they can directly adsorb onto the surface and also interact with the adsorbed oxygen species. In both cases, NO₂ molecules trap electrons from the conduction band, leading to an increase in the width of the electron depletion layer and a significant increase in the sensor's resistance. The plausible reactions are:

NO₂ + e⁻ → NO₂⁻

NO₂ + O₂⁻ + 2e⁻ → 2O⁻ + NO

Hydrogen Sulfide (H₂S): Hydrogen sulfide is a potent reducing gas. Its detection mechanism with this compound involves the reaction of H₂S molecules with the adsorbed oxygen ions, producing sulfur dioxide (SO₂) and water (H₂O). This reaction releases a significant number of electrons back to the conduction band, causing a substantial drop in resistance. The reaction can be represented as:

H₂S + 3O⁻ → SO₂ + H₂O + 3e⁻

C₃H₆O + 8O⁻ → 3CO₂ + 3H₂O + 8e⁻

Influence of Morphology and Doping on Sensing Response and Selectivity

The gas sensing performance of this compound is profoundly influenced by its morphology and the introduction of dopants.

Morphology: The structure and dimensionality of the this compound nanomaterials play a critical role in their sensing characteristics. Various morphologies, including nanoparticles, nanowires, nanotubes, and hollow spheres, have been investigated.

High Surface Area: Nanostructures with a high surface-area-to-volume ratio, such as porous or hollow structures, provide more active sites for gas adsorption and reaction. This increased surface area generally leads to a higher sensor response.

Porosity: Porous structures facilitate the diffusion of gas molecules to the sensing surface, improving the response and recovery times of the sensor.

Crystallite Size: Smaller crystallite sizes can enhance sensitivity. When the crystallite size is comparable to or smaller than the Debye length (the width of the electron depletion layer), the resistance of the material becomes highly sensitive to surface reactions.

MorphologyAdvantageImpact on Sensing Performance
Nanoparticles High surface area, ease of synthesisEnhanced response due to large reaction surface.
Nanorods/Nanowires Direct electron pathways, high surface areaImproved electron transport, leading to faster response times.
Hollow Spheres Large surface area, porous shellIncreased gas accessibility and higher sensitivity.
Porous Films High gas permeabilityFaster diffusion of gases, resulting in quicker response and recovery.

Doping: The introduction of foreign atoms (dopants) into the this compound crystal lattice can significantly modify its electronic properties and catalytic activity, thereby enhancing its gas sensing performance. Doping can improve sensitivity, selectivity, and lower the optimal operating temperature.

Mechanism of Enhancement: Dopants can create defects such as oxygen vacancies, which act as active sites for gas adsorption. They can also alter the electronic structure of the material, leading to a more favorable interaction with specific gas molecules. Furthermore, some dopants can act as catalysts, promoting the surface reactions involved in the sensing process.

Dopant ElementEffect on this compound Sensor
Noble Metals (e.g., Au, Pt, Pd) Catalytic effect, spillover effect
Metal Oxides (e.g., SnO₂, CuO) Formation of heterojunctions
Transition Metals (e.g., Co, Ni) Creation of defects, modification of electronic structure

Humidity Effects on this compound Gas Sensors

Humidity is a significant environmental factor that can influence the performance of metal oxide gas sensors, including those based on this compound. Water molecules can be adsorbed onto the sensor surface and interact with the sensing mechanism in several ways:

Competitive Adsorption: Water molecules can compete with the target gas molecules for the same adsorption sites on the sensor surface. This can lead to a decrease in the sensor's response, particularly at high humidity levels.

Surface Hydroxylation: Water molecules can react with the surface of the this compound to form hydroxyl groups (-OH). These hydroxyl groups can alter the surface electronic properties and affect the interaction with the target gas.

Change in Baseline Resistance: The adsorption of water molecules can lead to a change in the baseline resistance of the sensor, which can complicate the interpretation of the sensor signal.

The extent of the humidity effect depends on the operating temperature, the specific morphology and composition of the this compound, and the nature of the target gas. Strategies to mitigate the impact of humidity include operating the sensor at higher temperatures to promote the desorption of water molecules, surface modification with hydrophobic materials, and the use of signal processing algorithms to compensate for humidity-induced changes.

Stability and Reproducibility of this compound-Based Gas Sensor Devices

For practical applications, the long-term stability and reproducibility of gas sensors are crucial parameters.

Stability: The stability of a this compound gas sensor refers to its ability to maintain its sensing characteristics over a prolonged period. Factors that can affect stability include:

Structural Changes: High operating temperatures can lead to grain growth and changes in the morphology of the nanomaterial over time, which can alter the sensing properties.

Surface Poisoning: Irreversible adsorption of certain chemical species on the sensor surface can block the active sites and lead to a gradual decrease in sensitivity.

Material Degradation: The chemical and physical properties of the sensing material may degrade over time due to prolonged exposure to the operating environment.

Reproducibility: Reproducibility refers to the ability of a sensor to provide a consistent response to the same gas concentration under the same operating conditions over multiple cycles. The reproducibility of this compound sensors is influenced by:

Fabrication Consistency: Variations in the synthesis and device fabrication processes can lead to differences in the sensing properties of individual sensors.

Operating Conditions: Fluctuations in operating temperature and ambient humidity can affect the sensor's response and, therefore, its reproducibility.

Recovery Characteristics: Incomplete desorption of the target gas or reaction byproducts after each measurement can lead to a drift in the baseline resistance and affect the reproducibility of subsequent measurements.

To enhance the stability and reproducibility of this compound gas sensors, researchers are focusing on optimizing the material synthesis to produce highly stable nanostructures, developing protective coatings to prevent surface poisoning, and implementing precise control over the operating conditions.

Theoretical and Computational Research Approaches to Zinc Iron Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Magnetic Ground States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For zinc iron oxide, DFT calculations are crucial for understanding its fundamental electronic and magnetic properties.

Researchers employ various exchange-correlation functionals within DFT to accurately describe the structural, electronic, and magnetic characteristics of ZnFe₂O₄. Studies have shown that the choice of functional, particularly the inclusion of a fraction of exact Hartree-Fock exchange in hybrid functionals like B3LYP, PBE0, B1WC, and WC1LYP, significantly impacts the accuracy of the predictions. For instance, the WC1LYP hybrid functional, which includes 16% of the exact HF exchange, has been shown to provide excellent agreement with experimental data for properties such as bandgap, local magnetic moment, and long-range magnetic ordering in ZnFe₂O₄.

DFT calculations have been instrumental in determining the magnetic ground state of this compound. Theoretical studies typically compare the energies of different magnetic configurations, such as ferromagnetic (FM) and antiferromagnetic (AFM), to identify the most stable state. For ZnFe₂O₄, these calculations have successfully predicted the antiferromagnetic ground state, which is in agreement with experimental observations. The treatment of strongly correlated d-electrons in iron atoms is a challenge for standard DFT methods, and the use of hybrid functionals or the DFT+U approach is often necessary to correctly describe the magnetic and electronic structure.

The electronic properties, including the band structure and density of states (DOS), are also extensively studied using DFT. These calculations reveal the nature of the bandgap, which is a critical parameter for applications in photocatalysis and electronics. For ZnFe₂O₄, the calculated bandgap values can vary depending on the functional used, with hybrid functionals generally providing more accurate results compared to local or semi-local approximations.

Table 1: Comparison of DFT Functionals for Predicting Properties of this compound

Functional Predicted Bandgap (eV) Predicted Magnetic Ground State
B1WC 2.61 Antiferromagnetic
B3LYP 3.21 Not accurately described
PBE0 4.06 Not accurately described

| WC1LYP | 2.53 | Antiferromagnetic |

Ab-initio Molecular Dynamics Simulations of Atomic and Spin Dynamics

Ab-initio molecular dynamics (AIMD) is a simulation technique that combines classical molecular dynamics with electronic structure calculations, typically DFT, to model the time evolution of a system of atoms. This method allows for the investigation of dynamic processes, such as atomic vibrations, diffusion, and phase transitions, without the need for empirical potentials.

While extensive AIMD studies specifically on the atomic and spin dynamics of this compound are still emerging, the methodology has been widely applied to its constituent oxides, such as zinc oxide (ZnO) and iron oxides. These studies provide a framework for understanding the potential applications of AIMD to ZnFe₂O₄. For instance, AIMD simulations have been used to study the structural details of ZnO surfaces in aqueous environments, revealing the dissociation of water molecules and the formation of hydroxyl groups.

In the context of magnetic materials, coupling AIMD with atomistic spin dynamics allows for the simultaneous simulation of the evolution of atomic and magnetic degrees of freedom. This approach is crucial for understanding temperature-dependent magnetic properties and phase transitions. For example, such coupled simulations have been used to calculate the phase stability of iron at high temperatures. The application of these advanced simulation techniques to this compound could provide valuable insights into its behavior at finite temperatures, including the dynamics of its magnetic sublattices and the interplay between atomic vibrations and magnetic ordering.

Computational Modeling of Surface Reactions and Adsorption Phenomena on this compound

The surface properties of this compound are critical for its applications in catalysis and sensing. Computational modeling, particularly using DFT, is a powerful tool to investigate surface reactions and adsorption phenomena at the atomic level.

These models can predict the most stable surface terminations of ZnFe₂O₄ and their reactivity towards different molecules. By calculating the adsorption energies of various species on the surface, researchers can identify preferential binding sites and understand the mechanism of surface reactions. For example, studies on ZnO surfaces have provided insights into the adsorption of water and oxygen, which are crucial steps in the generation of reactive oxygen species (ROS) for photocatalysis.

Computational studies can also elucidate the role of surface defects, such as oxygen vacancies, in enhancing the catalytic activity of this compound. These defects can act as active sites for the adsorption and activation of reactant molecules. The insights gained from these computational models can guide the design of ZnFe₂O₄-based catalysts and sensors with improved performance.

Prediction of Defect Formation Energies and Their Influence on Properties

Point defects, such as vacancies and interstitials, can significantly influence the electronic, magnetic, and optical properties of this compound. Computational methods, particularly DFT, are used to predict the formation energies of these defects and to understand their impact on the material's properties.

The formation energy of a defect is a key parameter that determines its concentration under different synthesis conditions. By calculating the formation energies of various native point defects in ZnFe₂O₄, such as zinc vacancies (VZn), iron vacancies (VFe), oxygen vacancies (VO), zinc interstitials (Zni), and iron interstitials (Fei), researchers can predict the dominant defect types.

These calculations have shown that in related materials like ZnO, the formation energy of defects like oxygen vacancies and zinc interstitials is dependent on the chemical potential of the constituent elements. For instance, oxygen vacancies are more likely to form under zinc-rich conditions, while zinc vacancies are favored under oxygen-rich conditions. The presence of these defects can introduce new energy levels within the bandgap, affecting the material's conductivity and optical absorption. In this compound, defects can also influence the magnetic properties by altering the local coordination and magnetic moments of the iron ions.

Table 2: Common Point Defects in this compound and their Potential Influence

Defect Type Description Potential Influence on Properties
Zinc Vacancy (VZn) A missing zinc atom from its lattice site. Can act as an acceptor, affecting conductivity.
Iron Vacancy (VFe) A missing iron atom from its lattice site. Can alter magnetic ordering and electronic structure.
Oxygen Vacancy (VO) A missing oxygen atom from its lattice site. Can act as a donor and influence optical properties.
Zinc Interstitial (Zni) A zinc atom located in a non-lattice position. Can act as a donor, increasing n-type conductivity.

| Iron Interstitial (Fei) | An iron atom located in a non-lattice position. | Can introduce local magnetic moments and affect magnetic properties. |

Multiscale Modeling of this compound Systems and Devices

To bridge the gap between atomic-level understanding and macroscopic device performance, multiscale modeling approaches are employed. These methods combine different computational techniques that operate at different length and time scales, from the quantum mechanical level to the continuum level.

For this compound, a multiscale modeling framework could involve:

Ab-initio calculations (e.g., DFT): To determine fundamental material properties like electronic structure, defect energies, and surface reaction mechanisms.

Kinetic Monte Carlo (KMC) simulations: To model the long-term evolution of the material's morphology or the kinetics of catalytic reactions, using parameters derived from DFT calculations.

Continuum modeling (e.g., finite element analysis): To simulate the performance of a device, such as a sensor or a photocatalytic reactor, incorporating the material properties obtained from lower-scale simulations.

This hierarchical approach allows for the prediction of how changes in the material's atomic-level structure will affect the performance of a macroscopic device. For instance, multiscale modeling has been used to analyze the failure of ZnO nanowire-enhanced composites and to design photocatalytic films with optimized performance. The application of such integrated modeling frameworks to this compound systems will be crucial for the rational design and optimization of next-generation devices.

Modifications, Doping Strategies, and Composite Material Development for Zinc Iron Oxide

Cationic and Anionic Doping Effects on Zinc Iron Oxide Properties

Doping, the intentional introduction of foreign atoms into the crystal lattice of this compound, is a powerful method to alter its electronic structure and, consequently, its physical and chemical properties.

The substitution of zinc (Zn²⁺) or iron (Fe³⁺) ions with other metal cations can profoundly influence the magnetic and electronic behavior of the material. Doping with transition metals like cobalt (Co), nickel (Ni), manganese (Mn), and chromium (Cr) has been a key area of investigation. For instance, substituting Mn and Co into a ZnO matrix can alter the band gap and induce room-temperature ferromagnetism, making the material a potential dilute magnetic semiconductor (DMS) for spintronic applications nih.gov. The introduction of Co²⁺ ions has been shown to decrease the band gap, while Mn²⁺ ions can cause an increase nih.gov.

The magnetic properties are highly dependent on the type and concentration of the dopant. In Zn-doped iron oxides, the saturation magnetization has been observed to decrease with increasing Zn content. nih.govacs.org Specifically, saturation magnetization was found to decrease by 9% and 20% for certain zinc doping levels. nih.govacs.org Conversely, substituting diamagnetic Zn²⁺ ions with magnetic Mg²⁺ ions in a Ni-Zn ferrite (B1171679) system can increase the saturation magnetization and the Curie temperature ias.ac.in.

The incorporation of rare earth elements (REEs) such as Neodymium (Nd), Gadolinium (Gd), Samarium (Sm), and Cerium (Ce) also introduces significant changes. REEs tend to occupy the octahedral sites within the spinel structure of ferrites, which can influence magnetic properties like saturation magnetization and coercivity iaea.org. For example, substituting Nd³⁺ ions for Fe³⁺ in Ni-Zn ferrites has been shown to decrease the specific saturation magnetization because Nd³⁺ has a smaller magnetic moment doi.org.

Table 1: Impact of Metal Ion Substitution on this compound Properties

Dopant Ion Host System Observed Effect on Electronic Properties Observed Effect on Magnetic Properties Reference
Co²⁺ ZnO Decreased band gap Induced room-temperature ferromagnetism nih.gov
Mn²⁺ ZnO Increased band gap Induced room-temperature ferromagnetism nih.gov
Zn²⁺ Iron Oxide Increased charge carrier density at low doping levels Decreased saturation magnetization nih.govacs.org
Mg²⁺ Ni-Zn Ferrite Not specified Increased saturation magnetization and Curie temperature ias.ac.in
Nd³⁺ Ni-Zn Ferrite Not specified Decreased specific saturation magnetization doi.org

Doping with non-metal elements like nitrogen (N), carbon (C), and sulfur (S) is a key strategy for enhancing the photocatalytic efficiency of semiconductor oxides, particularly under visible light. While research on non-metal doped this compound specifically is emerging, the principles are well-established from studies on its constituent oxides, like ZnO. Non-metal doping can narrow the material's band gap, allowing it to absorb a broader spectrum of light researchgate.net.

For example, carbon doping in ZnO can reduce the band gap from 3.19 eV to 2.72 eV, significantly increasing visible-light absorption researchgate.net. Similarly, nitrogen doping can alter the electronic structure, enhance charge transfer, and reduce the recombination rate of electron-hole pairs, all of which are critical for improving photocatalytic processes oaepublish.com. These modifications create defect states within the bandgap that facilitate more efficient charge carrier separation oaepublish.com. Applying these principles to this compound is expected to yield similar enhancements, boosting its potential for use in environmental applications like the degradation of organic pollutants. cdmf.org.brmdpi.com

Table 2: Effects of Non-Metal Doping on Semiconductor Oxide Properties for Photocatalysis

Dopant Element Host System Primary Role in Enhancing Photocatalysis Resulting Property Change Reference
Carbon (C) ZnO Increases visible light absorption Reduces band gap (e.g., from 3.19 to 2.72 eV) researchgate.net
Nitrogen (N) ZnS Reduces band gap, improves charge separation Alters electronic structure, enhances charge transfer oaepublish.com
C and N (Co-doping) ZnS Synergistically reduces band gap and charge recombination Enhances visible light absorption and surface reactivity oaepublish.com

Surface Functionalization and Coating Strategies for this compound

Modifying the surface of this compound nanoparticles is crucial for improving their stability, dispersibility, and compatibility with various media, especially for biomedical and composite applications.

To prevent the agglomeration of this compound nanoparticles in liquid media, their surfaces are often functionalized with organic molecules or polymers. nih.gov These surface-active agents create repulsive forces between particles, ensuring colloidal stability. Polymers such as polyethylene glycol (PEG), chitosan, and dextran are commonly used to improve both stability and biocompatibility. medcraveonline.com

PEGylation, the coating of nanoparticles with PEG, is particularly effective at reducing protein adsorption and prolonging circulation time in biological systems medcraveonline.comnih.gov. Other strategies involve using multifunctional polymer ligands that have multiple anchoring groups, like catechol moieties, for a strong bond to the iron oxide surface, along with hydrophilic chains to ensure colloidal stability nih.govacs.org. This functionalization is essential for applications that require stable dispersions and interaction with biological systems. nih.govresearchgate.net

Table 3: Common Organic Functionalization Agents for Oxide Nanoparticles

Functionalization Agent Primary Function Mechanism of Action Reference
Polyethylene Glycol (PEG) Biocompatibility, Stability Creates a hydrophilic layer, reduces protein adsorption medcraveonline.comnih.gov
Chitosan Biocompatibility, Cellular Uptake Biodegradable polymer with a positive surface charge medcraveonline.com
Dextran Biocompatibility Provides functional hydroxyl groups for further conjugation medcraveonline.com
Catechol-bearing Polymers Strong Anchoring, Stability Multidentate binding to the iron oxide surface nih.govacs.org

Coating this compound nanoparticles with an inert inorganic layer, such as silicon dioxide (SiO₂) or aluminum oxide (Al₂O₃), is an effective method to enhance their chemical and thermal stability. nih.gov A silica shell can passivate the nanoparticle surface, protecting the magnetic core from oxidation and preventing the leaching of metal ions. scispace.com This is particularly important for improving the durability of the material in harsh chemical environments.

These inorganic shells also provide a versatile platform for further surface functionalization, allowing for the attachment of various organic molecules or targeting ligands. scispace.com Multilayer coatings, such as those combining Al₂O₃ and ZnO, can be designed to improve properties like corrosion resistance. mdpi.com The presence of Al₂O₃ can hinder the formation of zinc ferrite at high temperatures, a factor to consider during synthesis, whereas SiO₂ generally does not interfere with its formation mdpi.com.

Table 4: Benefits of Inorganic Coatings on this compound Nanoparticles

Coating Material Primary Benefit Additional Functionality Reference
**Silicon Dioxide (SiO₂) ** Enhanced thermal and chemical stability Prevents core oxidation; provides a surface for further functionalization nih.govscispace.com
Aluminum Oxide (Al₂O₃) Improved corrosion resistance Can be used in multilayer architectures to enhance sealing properties mdpi.com

Development of this compound-Based Composite and Hybrid Materials

Combining this compound with other materials to form composites and hybrids is a promising strategy for creating multifunctional materials. These composites can be synthesized by mixing pre-formed nanoparticles of zinc oxide and iron oxide or through methods that create multiple phases, such as iron oxide, zinc oxide, and zinc ferrite, within a single nanoparticle. acs.orgresearchgate.net

The goal of creating these composites is to harness the synergistic effects of the different components. For example, combining the magnetic properties of iron oxide with the well-known photocatalytic or antibacterial properties of zinc oxide can result in a material that is both highly effective and easily recoverable from a solution using a magnetic field. researchgate.net These zinc/iron oxide nanocomposites have been explored for applications ranging from photocatalysis to medical imaging and biotherapy, demonstrating the versatility achieved by merging the distinct properties of the constituent materials. kashanu.ac.irnih.gov

Integration with Carbon-Based Materials (e.g., Graphene, Carbon Nanotubes) for Synergistic Effects

The integration of this compound (ZnFe₂O₄) with carbon-based materials like graphene and carbon nanotubes (CNTs) has garnered significant research interest due to the potential for synergistic effects that enhance the properties of the resulting composite materials. These carbonaceous materials offer high electrical conductivity, large surface area, and excellent mechanical stability, which can address some of the intrinsic limitations of this compound, such as its lower conductivity and tendency to agglomerate.

Graphene, a two-dimensional sheet of sp²-hybridized carbon atoms, serves as an exceptional conductive substrate for anchoring this compound nanoparticles. This prevents the agglomeration of the nanoparticles and provides an efficient pathway for electron transport. The resulting ZnFe₂O₄/graphene nanocomposites exhibit enhanced performance in various applications, particularly in energy storage. For instance, in supercapacitors, the high specific capacitance of these composites is attributed to the combined contributions of the pseudocapacitive nature of this compound and the high electrical double-layer capacitance of graphene. The synergistic effect between the two components facilitates rapid ion and electron transfer, leading to improved rate capability and cycling stability. Research has shown that spinel ferrite structured ZnFe₂O₄ nanoparticles anchored on reduced graphene oxide (rGO) sheets demonstrate excellent photocatalytic performance due to the disruption of nanoparticle aggregation and accelerated electronic transfer through the rGO nanosheets grafiati.com.

The synergistic effects in these composites arise from the intimate contact and strong coupling between the this compound nanoparticles and the carbon matrix. This interaction enhances charge transfer, increases the number of active sites for electrochemical reactions, and provides mechanical stability to buffer the volume changes that can occur in this compound during electrochemical cycling.

Table 1: Performance of this compound-Carbon Based Composites

Composite MaterialApplicationKey Performance MetricSource
ZnFe₂O₄/Reduced Graphene OxidePhotocatalysisEnhanced degradation of organic pollutants grafiati.com
ZnFe₂O₄–CNTSupercapacitorSpecific Capacity: 217 mAh g⁻¹ at 5 mV s⁻¹ researchmatters.in
ZnFe₂O₄/C@NCNTLithium-ion Battery AnodeReversible Capacity: 844 mAh g⁻¹ after 100 cycles mdpi.com
ZnFe₂O₄ Nanochains (CNT template)Magnetic MaterialSaturation Magnetization: 45.4 emu/g at 300 K nii.ac.jp

Heterostructure Formation with Other Metal Oxides and Semiconductors (e.g., TiO₂, ZnO, BiVO₄)

The formation of heterostructures by combining this compound with other metal oxides and semiconductors is a promising strategy to enhance its functional properties, particularly in photocatalysis. The interface created between two different semiconductor materials can facilitate efficient charge separation and transfer, thereby improving the photocatalytic activity.

This compound/Titanium Dioxide (ZnFe₂O₄/TiO₂): Heterostructures of this compound and titanium dioxide have been investigated for their photocatalytic applications. The coupling of the narrow bandgap of ZnFe₂O₄ with the wide bandgap of TiO₂ can extend the light absorption range of the composite material into the visible region. Upon illumination, electron-hole pairs are generated in both semiconductors. The relative band positions of ZnFe₂O₄ and TiO₂ can promote the transfer of photogenerated electrons from ZnFe₂O₄ to TiO₂, while holes move in the opposite direction. This charge separation mechanism reduces the recombination of electron-hole pairs, leading to enhanced photocatalytic efficiency for the degradation of organic pollutants. For instance, ZnFe₂O₄/TiO₂ nanocomposites have been produced where the ZnFe₂O₄ nanoparticles are coupled with TiO₂ via a microwave-assisted hydrothermal method to improve photon absorption in the visible light range grafiati.com.

This compound/Zinc Oxide (ZnFe₂O₄/ZnO): The combination of this compound and zinc oxide in a heterostructure can also lead to improved photocatalytic performance. Magnetically recyclable ZnFe₂O₄/ZnO nanocomposites have been synthesized and immobilized on graphene, demonstrating enhanced photocatalytic activity under solar light irradiation researchgate.net. In these composites, the molar ratio of ZnFe₂O₄ to ZnO can be controlled to optimize the photocatalytic efficiency researchgate.net. The magnetic nature of ZnFe₂O₄ facilitates the easy separation and recycling of the photocatalyst after use researchgate.net.

This compound/Bismuth Vanadate (ZnFe₂O₄/BiVO₄): Bismuth vanadate is another semiconductor with a narrow bandgap that makes it an effective visible-light-driven photocatalyst. When combined with this compound, the resulting heterostructure can exhibit enhanced photocatalytic properties. The band alignment between ZnFe₂O₄ and BiVO₄ can promote charge separation at the interface, similar to the TiO₂ and ZnO heterostructures. While direct studies on ZnFe₂O₄/BiVO₄ are emerging, the principles of heterojunction formation with other iron oxides and BiVO₄ suggest a synergistic effect. For example, the charge transfer behavior in ZnO/BiVO₄ and TiO₂/BiVO₄ heterostructures has been studied, indicating that the type of heterojunction (Type I or Type II) significantly influences the photostimulated processes mdpi.com.

Table 2: Properties of this compound Heterostructures

HeterostructureApplicationKey FindingSource
ZnFe₂O₄/TiO₂PhotocatalysisImproved photon absorption in the visible light range. grafiati.com
ZnFe₂O₄/ZnO on GraphenePhotocatalysisEnhanced photocatalytic activity under solar light and magnetic recyclability. researchgate.net
ZnO/BiVO₄ (comparative study)PhotocatalysisThe type of heterostructure (Type I) influences charge transfer behavior. mdpi.com

Polymer Composites Incorporating this compound for Flexible Devices

The incorporation of this compound nanoparticles into polymer matrices opens up possibilities for the development of flexible composite materials with tailored functional properties. The polymer matrix provides mechanical flexibility, while the this compound filler imparts properties such as magnetic response, electromagnetic interference (EMI) shielding, and enhanced mechanical strength.

Polyurethane (PUR) resin is one such polymer that has been used to create composites with this compound and reduced graphene oxide for EMI shielding applications. In these composites, the superparamagnetic ZnFe₂O₄ nanoparticles and conductive rGO are embedded within the flexible PUR matrix mdpi.com. The synergistic effect of the dielectric loss from rGO and the magnetic loss from ZnFe₂O₄ leads to significant absorption of electromagnetic waves mdpi.com. The lightweight and flexible nature of the polyurethane resin makes these composites suitable for applications where conformity and portability are required mdpi.com.

Natural rubber (NR) is another polymer that has been investigated as a matrix for this compound nanoparticles. The addition of ZnFe₂O₄ to natural rubber has been shown to improve its mechanical properties, such as modulus, tensile strength, and hardness, as well as its thermal stability researchgate.net. These enhancements are attributed to the strong interaction between the filler nanoparticles and the polymer chains researchgate.net. Such flexible and reinforced rubber composites could find applications in various industrial products.

The development of flexible devices often requires materials that can withstand bending and stretching without significant degradation of their performance. Polymer composites containing this compound can be engineered to meet these demands. While research is ongoing, the combination of the processability and flexibility of polymers with the functional properties of this compound nanoparticles holds promise for the fabrication of flexible sensors, actuators, and EMI shielding materials.

Table 3: Properties of this compound-Polymer Composites

Polymer MatrixFiller(s)ApplicationKey Property EnhancementSource
Polyurethane (PUR)ZnFe₂O₄, Reduced Graphene OxideEMI ShieldingHigh absorption of electromagnetic waves, flexibility mdpi.com
Natural Rubber (NR)ZnFe₂O₄Reinforced RubberImproved mechanical strength and thermal stability researchgate.net

Q & A

Q. How can researchers distinguish between zinc ferrite (ZnFe₂O₄) and mixed oxides (ZnO/Fe₂O₃) using characterization techniques?

  • Methodological Answer : X-ray diffraction (XRD) is critical: ZnFe₂O₄ exhibits a spinel cubic structure (JCPDS 22-1012) with distinct peaks at 2θ = 29.8°, 35.2°, and 62.5°, whereas mixed oxides show separate ZnO (hexagonal, ~36.2°) and α-Fe₂O₃ (rhombohedral, ~33.1°) phases . Complementary techniques include FTIR (ZnFe₂O₄ shows Fe-O vibrations at ~580 cm⁻¹) and Mössbauer spectroscopy to confirm Fe³+ coordination . TEM/SAED can further resolve lattice fringes (d-spacing ~0.25 nm for ZnFe₂O₄) .

Q. What are the key physicochemical properties of ZnFe₂O₄ relevant to photocatalytic applications?

  • Methodological Answer : ZnFe₂O₄ is a narrow-bandgap semiconductor (~1.9 eV) with visible-light absorption, making it suitable for photocatalysis. Bandgap can be tuned via doping (e.g., Co²+ or Ce³+) or composite formation (e.g., with ZnO or graphene oxide). Electrochemical impedance spectroscopy (EIS) and UV-Vis diffuse reflectance (Tauc plots) quantify charge carrier separation efficiency and optical properties . Surface hydroxyl groups (FTIR) and BET surface area (>50 m²/g) enhance dye adsorption in degradation studies .

Advanced Research Questions

Q. How do metastable polymorphs of this compound form during synthesis, and what computational tools predict their stability?

  • Methodological Answer : Metastable phases (e.g., defect-spinel or cation-disordered structures) arise from rapid quenching, low-temperature synthesis, or strain induction. Density functional theory (DFT) simulations (VASP, CASTEP) calculate formation energies and phase diagrams, identifying stable configurations under varying O₂ partial pressures or temperature . Experimental validation involves in-situ XRD during annealing and HRTEM to map lattice distortions . For instance, Zn-rich phases may form at >800°C due to Zn²+ migration into interstitial sites .

Q. Why do contradictory reports exist on the photocatalytic efficiency of ZnFe₂O₄, and how can researchers resolve these discrepancies?

  • Methodological Answer : Contradictions arise from variations in (i) defect density (oxygen vacancies act as recombination centers), (ii) particle agglomeration (reducing active sites), and (iii) testing conditions (pH, light intensity). Standardized protocols are essential: use methylene blue (10 ppm) under AM1.5G solar simulation (100 mW/cm²) with controlled catalyst loading (1 g/L). Electrochemical measurements (e.g., photocurrent response) and PL spectroscopy quantify recombination rates . Meta-analysis of literature data (e.g., turnover frequency vs. surface area) can identify outliers .

Q. What advanced strategies mitigate interfacial charge recombination in ZnFe₂O₄-based heterostructures for solar energy applications?

  • Methodological Answer : Core-shell designs (e.g., ZnFe₂O₄@TiO₂) or Z-scheme heterojunctions (e.g., ZnFe₂O₄/BiVO₄) improve charge separation. Synthesis involves atomic layer deposition (ALD) for precise shell thickness (2–5 nm) or hydrothermal growth for interfacial lattice matching . Transient absorption spectroscopy tracks carrier lifetimes (>1 ns for optimized systems). DFT models (e.g., COMSOL) simulate band alignment and Schottky barriers at interfaces .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting magnetic data in ZnFe₂O₄ nanoparticles?

  • Methodological Answer : Conflicting saturation magnetization (e.g., 25–60 emu/g) stems from cation inversion (Fe³+ in tetrahedral sites) and size effects. Use SQUID magnetometry with field-cooled (FC)/zero-field-cooled (ZFC) curves to distinguish superparamagnetism (blocking temperature <300 K) vs. ferrimagnetism. Mössbauer spectroscopy at 4.2 K quantifies Fe³+ site occupancy . For inversion degree (δ), refine neutron diffraction data or apply Bertaut’s method to XRD patterns .

Q. What experimental controls are critical when assessing ZnFe₂O₄’s environmental toxicity in bio-applications?

  • Methodological Answer : For cytotoxicity assays (e.g., MTT on HeLa cells), include (i) pristine Fe₂O₃/ZnO controls to isolate ZnFe₂O₄ effects, (ii) concentration gradients (10–200 µg/mL), and (iii) ROS detection (DCFH-DA assay). Dynamic light scattering (DLS) confirms colloidal stability in cell media (zeta potential >|±30 mV|) . Long-term ecotoxicity studies require OECD guidelines (e.g., Daphnia magna LC50) and ICP-MS to track Zn²+/Fe³+ ion leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.